Product packaging for 5-Bromo-2-difluoromethoxy-3-fluorophenol(Cat. No.:CAS No. 1805525-80-7)

5-Bromo-2-difluoromethoxy-3-fluorophenol

Cat. No.: B1409766
CAS No.: 1805525-80-7
M. Wt: 257 g/mol
InChI Key: PJZJFBVZTLJIEP-UHFFFAOYSA-N
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Description

5-Bromo-2-difluoromethoxy-3-fluorophenol is a useful research compound. Its molecular formula is C7H4BrF3O2 and its molecular weight is 257 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrF3O2 B1409766 5-Bromo-2-difluoromethoxy-3-fluorophenol CAS No. 1805525-80-7

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZJFBVZTLJIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)OC(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a valuable building block in medicinal chemistry and drug discovery. The document outlines a plausible and efficient synthetic pathway, complete with detailed experimental protocols for key transformations, and summarizes quantitative data in structured tables for clarity and comparative analysis.

Introduction

This compound is a highly functionalized aromatic compound. The presence of a bromine atom allows for further structural modifications via cross-coupling reactions. The difluoromethoxy group, a bioisostere of a hydroxyl or methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The fluorine substituent can further modulate the electronic properties and bioavailability of the final molecule. This unique combination of functionalities makes the target molecule a key intermediate for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

The most strategic and plausible synthetic route to this compound commences with a suitably substituted aniline precursor, which is then converted to the target phenol via a diazotization-hydrolysis reaction. This approach offers a convergent and efficient synthesis. The overall workflow is depicted in the following diagram.

Synthesis_Workflow cluster_0 Route A: From Substituted Nitrobenzene cluster_1 Final Conversion A 1-Bromo-2,4-difluoro-5-nitrobenzene B 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene A->B  Nucleophilic Aromatic Substitution (Difluoromethoxylation)   C 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline B->C  Nitro Group Reduction   D 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline E Target: this compound D->E  Diazotization & Hydrolysis (Sandmeyer-type Reaction)  

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the proposed synthetic pathway. The protocols are based on established methodologies for analogous transformations.

Step 1: Synthesis of 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene

This step involves a nucleophilic aromatic substitution reaction on a commercially available starting material.

  • Reaction: Nucleophilic Aromatic Substitution (Difluoromethoxylation)

  • Starting Material: 1-Bromo-2,4-difluoro-5-nitrobenzene

  • Reagents: Sodium chlorodifluoroacetate, Potassium Carbonate, N,N-Dimethylformamide (DMF)

  • Protocol:

    • To a stirred solution of 1-bromo-2,4-difluoro-5-nitrobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Add sodium chlorodifluoroacetate (1.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene.

ParameterValueReference
Starting Material1-Bromo-2,4-difluoro-5-nitrobenzene[1][2]
ReagentSodium chlorodifluoroacetate[3][4]
SolventN,N-Dimethylformamide (DMF)[3]
BasePotassium Carbonate[5]
Temperature100-120 °C[3][6]
Reaction Time4-6 hoursN/A
Typical Yield60-80%N/A

Table 1: Reaction parameters for the synthesis of 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene.

Step 2: Synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline

The nitro group of the intermediate is reduced to an amine in this step.

  • Reaction: Nitro Group Reduction

  • Starting Material: 5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene

  • Reagents: Iron powder, Ammonium chloride, Ethanol, Water

  • Protocol:

    • To a suspension of 5-bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 5-bromo-2-(difluoromethoxy)-3-fluoroaniline. This product is often used in the next step without further purification.

ParameterValueReference
Starting Material5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzeneN/A
Reducing AgentIron powder[7]
CatalystAmmonium chloride[7]
SolventEthanol/Water[7]
TemperatureReflux[7]
Reaction Time2-4 hoursN/A
Typical Yield85-95%[7]

Table 2: Reaction parameters for the synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline.

Step 3: Synthesis of this compound

The final step involves the conversion of the aniline to the target phenol via a Sandmeyer-type reaction.

  • Reaction: Diazotization and Hydrolysis

  • Starting Material: 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline

  • Reagents: Sodium nitrite, Sulfuric acid, Water

  • Protocol:

    • Dissolve 5-bromo-2-(difluoromethoxy)-3-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C with stirring.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, heat a solution of aqueous sulfuric acid to 100-110 °C.

    • Add the cold diazonium salt solution dropwise to the hot sulfuric acid solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, continue heating for an additional 30 minutes.

    • Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

ParameterValueReference
Starting Material5-Bromo-2-(difluoromethoxy)-3-fluoroaniline[8]
Diazotizing AgentSodium nitrite[9][10]
AcidSulfuric acid[9]
Hydrolysis Temperature100-110 °C[9]
Reaction Time1-2 hoursN/A
Typical Yield50-70%N/A

Table 3: Reaction parameters for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
1-Bromo-2,4-difluoro-5-nitrobenzeneC₆H₂BrF₂NO₂237.99White to light yellow solid
5-Bromo-3-fluoro-2-(difluoromethoxy)-1-nitrobenzeneC₇H₃BrF₃NO₃290.00Yellow oil or solid
5-Bromo-2-(difluoromethoxy)-3-fluoroanilineC₇H₅BrF₃NO260.02Off-white to brown solid
This compoundC₇H₄BrF₃O₂261.01White to off-white solid

Table 4: Physicochemical properties of key compounds in the synthesis.

Conclusion

This technical guide outlines a robust and efficient synthetic route for the preparation of this compound. The described pathway utilizes readily available starting materials and employs well-established chemical transformations. The provided experimental protocols and data tables serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of this important building block for the discovery of new and improved therapeutic agents.

References

Characterization of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a novel halogenated phenol derivative. Due to the absence of specific literature on this compound, this document outlines a predictive characterization based on analogous structures and established analytical methodologies. It includes a proposed synthetic pathway, detailed experimental protocols for synthesis and analysis, and predicted analytical data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, analysis, and application of novel fluorinated aromatic compounds in fields such as medicinal chemistry and materials science.

Introduction

Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and a difluoromethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound combines these features, making it a potentially valuable building block for drug discovery and development. This guide details the probable synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis

The synthesis of this compound is most likely achieved through the difluoromethylation of a suitable precursor, 5-bromo-3-fluorophenol. Several methods for the synthesis of aryl difluoromethyl ethers have been reported, often involving the reaction of a phenol with a difluorocarbene source or a difluoromethylating agent.

A plausible synthetic approach involves the reaction of 5-bromo-3-fluorophenol with a difluoromethylating agent such as difluoromethyltriflate (HCF₂OTf) in the presence of a base.[1] This method is known for its broad functional group tolerance and mild reaction conditions.

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 5-Bromo-3-fluorophenol

  • Potassium hydroxide (KOH)

  • Difluoromethyltriflate (HCF₂OTf)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 5-bromo-3-fluorophenol (1.0 eq) in a mixture of acetonitrile and water at room temperature, add potassium hydroxide (2.0 eq).

  • Stir the mixture until the phenol is fully dissolved and has formed the corresponding phenoxide.

  • Add difluoromethyltriflate (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Analytical Characterization

The purified product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectral data for this compound based on the analysis of structurally similar compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₇H₄BrF₃O₂
Molecular Weight 275.01 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (e.g., DMSO, CDCl₃, Methanol)
Predicted NMR Spectroscopic Data

The chemical shifts are predicted for a spectrum recorded in CDCl₃.

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.3m2HAr-H
~ 6.6t, JHF ≈ 72 Hz1HOCF₂H

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~ 150 - 155 (d)C -F
~ 140 - 145C -Br
~ 130 - 135C -ODifluoromethoxy
~ 115 - 125 (m)Ar-C H
~ 110 - 115 (t, JCF ≈ 260 Hz)OC F₂H

¹⁹F NMR:

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -80 to -90d, JHF ≈ 72 HzOCF₂H
~ -110 to -120sAr-F

Note: The ¹⁹F NMR chemical shifts of single fluorine substituents on a phenyl ring typically appear around -115 ppm.[2]

Predicted Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS):

IonCalculated m/z
[M+H]⁺274.9481
[M-H]⁻272.9325

Electron Ionization Mass Spectrometry (EI-MS):

The fragmentation pattern in EI-MS is expected to show characteristic losses. The loss of the difluorocarbene (:CF₂) from the molecular ion is a common fragmentation pathway for difluoromethoxy-containing compounds.[3]

m/zProposed Fragment
274/276[M]⁺ (isotopic pattern for Br)
224/226[M - :CF₂]⁺
195/197[M - Br]⁺

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow to confirm the structure and purity of the synthesized compound.

dotdot graph Characterization_Logic { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];

// Node Definitions A [label="Synthesized Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Purification", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Purity Assessment\n(e.g., HPLC, GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="¹H, ¹³C, ¹⁹F NMR", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Mass Spectrometry (HRMS, EI-MS)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Confirmed Structure and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; B -> D; D -> E; D -> F; C -> G; E -> G; F -> G; }

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2,3-difluorophenol, an Analog of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the physicochemical properties, experimental protocols, and biological data for "5-Bromo-2-difluoromethoxy-3-fluorophenol" did not yield any specific information. This suggests that the compound is not well-documented in publicly accessible scientific literature or commercial databases. This guide therefore provides a detailed overview of a structurally similar and commercially available compound, 5-Bromo-2,3-difluorophenol (CAS No: 186590-26-1) . This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with related halogenated phenols.

Physicochemical Properties of 5-Bromo-2,3-difluorophenol

The following table summarizes the key physicochemical properties of 5-Bromo-2,3-difluorophenol. This data is essential for understanding its behavior in various experimental and development settings.

PropertyValueSource
CAS Number 186590-26-1[1][2][3]
Molecular Formula C₆H₃BrF₂O[1][2]
Molecular Weight 208.99 g/mol [1][4]
Appearance Clear colorless to pale yellow liquid or white to pale yellow crystalline powder[2][4]
Boiling Point 65-66 °C at 0.1 mmHg[4]
Melting Point 78-82 °C[4]
Density ~1.85 g/cm³[4]
Refractive Index 1.5365-1.5415 @ 20 °C[2]
Solubility Soluble in ethanol, acetone, and DMF; slightly soluble in water.[4]
InChI Key QAHCQGXGAYRHHW-UHFFFAOYSA-N[2]
SMILES OC1=CC(Br)=CC(F)=C1F[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 5-Bromo-2,3-difluorophenol was not found, the general synthesis of similar halogenated phenols involves key steps such as halogenation and fluorination. The synthesis of 5-bromo-2-fluorophenol from 1-bromo-4-fluorobenzene provides a representative example of the synthetic strategy.

A general workflow for the synthesis of a brominated and fluorinated phenol can be visualized as follows:

G General Synthetic Workflow for a Bromo-Fluorophenol A Starting Material (e.g., Halogenated Benzene) B Lithiation (e.g., n-Butyllithium) A->B C Borylation (e.g., Triisopropyl borate) B->C D Hydrolysis C->D E Phenylboronic Acid Intermediate D->E F Oxidation (e.g., Hydrogen Peroxide) E->F G Final Product (Bromo-Fluorophenol) F->G

References

In-depth Technical Guide on 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the chemical properties, synthesis, and potential applications of 5-Bromo-2-difluoromethoxy-3-fluorophenol could not be completed as a definitive CAS number for this specific chemical structure could not be identified in publicly available databases.

Extensive searches for "this compound" and its potential variations did not yield a specific Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier crucial for retrieving accurate and specific data regarding a chemical substance, including its properties, synthesis protocols, and any associated biological or chemical pathway information.

While the requested guide cannot be provided due to the lack of a registered CAS number for the target compound, this report provides information on structurally similar compounds that were identified during the search process. This information is intended to provide context and may be useful for comparative analysis. However, it is important to note that the data presented below does not pertain to this compound.

Analysis of Structurally Related Compounds

The following table summarizes the CAS numbers and key information for compounds with structural similarities to the requested chemical.

Compound NameCAS NumberMolecular FormulaKey Distinctions from Target Compound
5-Bromo-2,3-difluorophenol186590-26-1C₆H₃BrF₂OLacks the difluoromethoxy group and has a fluorine atom in place of the difluoromethoxy group.
5-Bromo-3-fluorophenol433939-27-6C₆H₄BrFOLacks the difluoromethoxy group and the fluorine at the 2-position.
5-Bromo-3-chloro-2-fluorophenol1305322-97-7C₆H₃BrClFOContains a chlorine atom instead of a difluoromethoxy group.

Potential Synthesis and Research Pathways

The synthesis of novel fluorinated phenols often involves multi-step processes. Should "this compound" be a novel compound, its synthesis might theoretically proceed through the following generalized workflow. This diagram is a hypothetical representation and not based on established experimental protocol for the specific target compound.

Caption: A hypothetical workflow for the synthesis of a polysubstituted phenol.

Conclusion and Recommendations for Further Investigation

The inability to locate a CAS number for this compound suggests that this compound may be a novel chemical entity that has not been registered or is not widely reported in scientific literature or commercial databases.

For researchers, scientists, and drug development professionals interested in this specific molecule, the following steps are recommended:

  • Verify the Chemical Name and Structure: Double-check the accuracy of the chemical name and its corresponding structure to ensure there are no typographical errors.

  • Consult Specialized Chemical Databases: A more in-depth search of specialized chemical synthesis or patent databases may be necessary.

  • Novel Compound Synthesis: If the compound is indeed novel, its synthesis and characterization would be the first step in any research or development endeavor.

Without a confirmed CAS number and the associated body of research, it is not possible to provide the detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as originally requested. The information provided on related compounds is for contextual purposes only and should not be used as a substitute for data on the specific target compound.

Spectroscopic Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-2-difluoromethoxy-3-fluorophenol. These predictions are derived from the analysis of analogous brominated, fluorinated, and difluoromethoxy-substituted phenolic compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.0 - 7.3m-Ar-H
~ 6.8 - 7.1m-Ar-H
~ 5.0 - 6.0br s-OH
~ 6.5 - 7.5t~ 70 - 75OCH F₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 150 - 155d~ 240 - 250 (JCF)C -F
~ 145 - 150d~ 10 - 15 (JCCF)C -ODifluoromethoxy
~ 115 - 125t~ 280 - 290 (JCF)OC F₂
~ 110 - 120s-C -Br
~ 110 - 130m-Ar-C H
~ 105 - 115m-Ar-C H

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ -80 to -100d~ 70 - 75 (JHF)OCF
~ -120 to -140s-Ar-F

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺255.94Based on isotopic masses of C₇H₄BrF₃O₂
[M+2]⁺257.94Presence of Bromine isotope (⁸¹Br)

Table 5: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch
1600 - 1450Medium-StrongC=C aromatic ring stretch
1250 - 1000StrongC-O stretch and C-F stretch (Ar-F, OCF₂)
800 - 600Medium-StrongC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: -50 to -250 ppm (can be adjusted based on initial findings).

  • Number of Scans: 64-256.

  • Relaxation Delay: 1-2 seconds.

  • Reference: An external reference such as CFCl₃ (δ 0.00 ppm) or an internal reference can be used.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a GC-MS (for volatile compounds) or LC-MS with an appropriate ionization source (e.g., ESI, APCI).

Sample Preparation (for LC-MS):

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive and/or negative ion mode.

  • Mass Range: 50-500 m/z.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Elucidation cluster_output Final Output Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry (e.g., ESI, EI) Prep->MS IR IR Spectroscopy Prep->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Hypothesis Structure Hypothesis Generation Data_Processing->Structure_Hypothesis Structure_Validation Structure Validation Structure_Hypothesis->Structure_Validation Structure_Validation->Structure_Hypothesis Iterative Refinement Final_Structure Final Structure Confirmation Structure_Validation->Final_Structure

An In-depth Technical Guide to 5-Bromo-2-difluoromethoxy-3-fluorophenol: Synthesis and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a compound of interest in medicinal chemistry and drug development. Due to the absence of direct experimental data in the public domain, this document presents a plausible synthetic route and predicted Nuclear Magnetic Resonance (NMR) spectroscopic data. The information herein is extrapolated from established chemical principles and data from structurally analogous compounds, offering a robust resource for researchers working with halogenated and difluoromethoxylated phenols.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on the analysis of substituent effects on the chemical shifts and coupling constants observed in similar molecules. The spectra are predicted for a solution in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.15ddJ(H,F) ≈ 8.0, J(H,H) ≈ 2.0H-6
~ 6.95dJ(H,H) ≈ 2.0H-4
~ 6.50tJ(H,F) = 73.0-OCHF₂
~ 5.80s (br)--OH
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 155.0dJ(C,F) ≈ 245.0C-3
~ 145.0dJ(C,F) ≈ 10.0C-1
~ 138.0dJ(C,F) ≈ 15.0C-2
~ 125.0sC-6
~ 118.0dJ(C,F) ≈ 3.0C-4
~ 115.0tJ(C,F) = 260.0-OCHF₂
~ 110.0sC-5
Table 3: Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -85.0dJ(F,H) = 73.0-OCHF₂
~ -130.0sAr-F

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound starting from 3-fluorophenol is outlined below. The synthesis involves two key steps: electrophilic bromination and subsequent difluoromethylation.

Synthesis_Pathway 3-Fluorophenol 3-Fluorophenol 5-Bromo-3-fluorophenol 5-Bromo-3-fluorophenol 3-Fluorophenol->5-Bromo-3-fluorophenol Br₂, Solvent This compound This compound 5-Bromo-3-fluorophenol->this compound ClCF₂COONa, DMF, Heat NMR_Correlations cluster_structure Molecular Structure cluster_h_nmr ¹H NMR cluster_c_nmr ¹³C NMR cluster_f_nmr ¹⁹F NMR mol mol H6 H-6 (~7.15 ppm) H4 H-4 (~6.95 ppm) OCHF2_H -OCHF₂ (~6.50 ppm) OH -OH (~5.80 ppm) C3 C-3 (~155.0 ppm) C1 C-1 (~145.0 ppm) C2 C-2 (~138.0 ppm) C6 C-6 (~125.0 ppm) C4 C-4 (~118.0 ppm) OCHF2_C -OCHF₂ (~115.0 ppm) C5 C-5 (~110.0 ppm) OCHF2_F -OCHF₂ (~-85.0 ppm) ArF Ar-F (~-130.0 ppm)

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mass spectrometric analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a compound of interest in pharmaceutical and materials science research. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its expected mass spectral behavior and a framework for its analytical characterization.

Introduction

This compound is a halogenated aromatic compound with potential applications in various fields due to its unique substitution pattern. Understanding its molecular structure and fragmentation behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This document outlines the predicted mass spectral data, proposes a logical experimental workflow, and details a plausible fragmentation pathway based on the analysis of structurally related compounds and fundamental principles of mass spectrometry.

Predicted Mass Spectral Data

While direct experimental mass spectrometry data for this compound is not widely available in the public domain, we can predict its key mass spectral features. The molecular formula of the compound is C₇H₄BrF₃O₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da.

Parameter Predicted Value Notes
Molecular Formula C₇H₄BrF₃O₂
Exact Mass (⁷⁹Br) 275.9355Monoisotopic mass
Exact Mass (⁸¹Br) 277.9335
Molecular Weight 276.01Average molecular weight
Predicted M+ Isotopic Pattern m/z 276 and 278In approximately 1:1 ratio
Predicted Key Fragments [M-CHF₂]⁺, [M-Br]⁺, [M-CO]⁺Further fragmentation is expected

Experimental Protocols for Mass Spectrometric Analysis

A robust analytical method for this compound would typically involve high-resolution mass spectrometry to confirm the elemental composition of the parent ion and its fragments.

A. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

B. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds. Atmospheric pressure chemical ionization (APCI) could also be explored.

  • Ionization Mode: Negative Ion Mode ([M-H]⁻)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain detailed structural information.

  • Mass Range: m/z 50-500

Data Analysis Workflow

The following workflow outlines the steps for analyzing the mass spectrometry data of this compound.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Interpretation & Reporting A Sample Infusion/Injection B Mass Spectrometry Analysis (Full Scan MS) A->B C Molecular Ion Identification (Isotopic Pattern Analysis) B->C D Tandem MS (MS/MS) for Fragment Ion Generation C->D E Fragment Ion Analysis D->E F Fragmentation Pathway Elucidation E->F G Structure Confirmation F->G H Final Report Generation G->H

Caption: Mass Spectrometry Data Analysis Workflow.

Proposed Fragmentation Pathway

The fragmentation of this compound in the gas phase is expected to proceed through several key pathways, initiated by the loss of the acidic phenolic proton in negative ion mode.

parent [M-H]⁻ m/z 275/277 frag1 Loss of CHF₂ [M-H-CHF₂]⁻ parent->frag1 -CHF₂ frag2 Loss of Br [M-H-Br]⁻ parent->frag2 -Br frag3 Loss of CO [M-H-CO]⁻ parent->frag3 -CO frag4 Further Fragmentation frag1->frag4 frag2->frag4 frag3->frag4

Caption: Proposed Fragmentation Pathway.

The initial deprotonated molecule [M-H]⁻ is expected to undergo fragmentation through several key pathways:

  • Loss of the difluoromethyl radical (•CHF₂): The C-O bond of the difluoromethoxy group is relatively labile and can cleave, leading to a significant fragment.

  • Loss of the bromine radical (•Br): The C-Br bond is also susceptible to cleavage, resulting in a debrominated fragment.

  • Loss of carbon monoxide (CO): Phenolic compounds can undergo ring cleavage with the loss of CO.

Further fragmentation of these primary product ions would lead to a more complex MS/MS spectrum, providing detailed structural information.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. While experimental data is needed for definitive confirmation, the proposed methodologies, expected data, and fragmentation pathways offer a solid starting point for researchers. The use of high-resolution mass spectrometry in conjunction with tandem MS experiments will be instrumental in the unequivocal identification and characterization of this and related novel compounds.

Crystal Structure of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 5-Bromo-2-difluoromethoxy-3-fluorophenol. Despite a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no publically available experimental data on the crystal structure of this specific compound has been found. This document outlines the current lack of information and the implications for researchers and professionals in drug development.

Introduction

This compound is a halogenated phenol derivative with potential applications in medicinal chemistry and materials science. The presence of a bromine atom, a fluorine atom, and a difluoromethoxy group on the phenol ring suggests that this molecule may exhibit unique electronic and steric properties, influencing its intermolecular interactions and, consequently, its solid-state packing and crystal structure. Understanding the crystal structure is paramount for predicting its physical properties, such as solubility and melting point, and for designing new molecules with desired functionalities.

Current State of Knowledge

As of the date of this publication, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Searches of prominent chemical and crystallographic databases have not yielded any crystallographic information files (CIFs) or associated structural data. While information exists for structurally related compounds, such as various bromo- and fluoro-substituted phenols, this data is not sufficient to definitively predict the crystal packing and intermolecular interactions of the title compound.

Predicted Molecular Geometry and Potential Intermolecular Interactions

In the absence of experimental data, computational modeling could provide insights into the likely molecular geometry and potential for intermolecular interactions. It is anticipated that the phenol ring will be planar, with the substituent groups lying in or close to the plane of the ring.

The key functional groups that would govern intermolecular interactions in the solid state are:

  • Hydroxyl Group (-OH): Capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of strong hydrogen bonding networks.

  • Bromine Atom (-Br): Can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

  • Fluorine Atom (-F): Can act as a weak hydrogen bond acceptor.

  • Difluoromethoxy Group (-OCHF₂): The fluorine atoms in this group can also act as weak hydrogen bond acceptors.

The interplay of these potential interactions—hydrogen bonding, halogen bonding, and weaker van der Waals forces—would determine the overall crystal packing.

Experimental Workflow for Crystal Structure Determination

For researchers interested in determining the crystal structure of this compound, the following general experimental workflow would be necessary.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Determination synthesis Synthesis of 5-Bromo-2-difluoromethoxy- 3-fluorophenol purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification screening Solvent Screening for Single Crystal Growth purification->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth xrd Single-Crystal X-ray Diffraction Data Collection growth->xrd solution Structure Solution and Refinement xrd->solution validation Structure Validation and Deposition (e.g., CSD) solution->validation

Figure 1: General experimental workflow for determining the crystal structure of a novel compound.

Conclusion and Future Outlook

There is currently no publicly available experimental data on the crystal structure of this compound. The synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound would be a valuable contribution to the field of structural chemistry. Such data would provide crucial insights into its solid-state behavior and guide the future design of related molecules for various applications in drug discovery and materials science. Researchers are encouraged to pursue the experimental determination of this crystal structure and to deposit the resulting data in public repositories to advance scientific knowledge.

Purification of 5-Bromo-2-difluoromethoxy-3-fluorophenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed, peer-reviewed purification protocols specifically for 5-bromo-2-difluoromethoxy-3-fluorophenol are not extensively available in public literature. The methodologies presented in this guide are derived from established purification techniques for structurally analogous compounds, such as other halogenated and substituted phenols. These protocols are intended to serve as a robust starting point and will likely require optimization for the specific impurity profile of the crude material.

Introduction

This compound is a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. Achieving high purity of this compound is critical for obtaining reliable experimental data and for its use in further synthetic steps. This guide provides a comprehensive overview of potential purification strategies, focusing on silica gel chromatography and recrystallization, which are standard and effective methods for compounds of this class. Additionally, this document outlines analytical techniques for the crucial assessment of final product purity.

Core Purification Methodologies

The selection of an appropriate purification strategy is contingent upon the scale of the purification and the nature of the impurities present in the crude product. In many cases, a multi-step approach combining chromatographic and crystallization techniques will yield the highest purity.

Silica Gel Chromatography

Silica gel chromatography is a fundamental purification technique that separates compounds based on their polarity. For a moderately polar molecule like this compound, normal-phase flash column chromatography is a highly effective method for removing both more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography

Objective: To achieve baseline separation of the target compound from synthetic byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes or Heptanes (non-polar solvent)

  • Ethyl Acetate (polar solvent)

  • Dichloromethane (for sample loading, optional)

  • Chromatography column, collection vessels, and a compressed air source

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound is ideal.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Carefully pack the column with the slurry, ensuring a homogenous and air-free stationary phase.

  • Sample Loading: Dissolve the crude compound in a minimal volume of a suitable solvent, such as dichloromethane. For compounds with limited solubility, a dry-loading technique, where the crude material is pre-adsorbed onto a small amount of silica gel, is recommended.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the eluent polarity (gradient elution) to facilitate the separation of compounds with differing polarities.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure product and remove the solvent in vacuo.

Table 1: Suggested Parameters for Silica Gel Chromatography

ParameterRecommended Value/RangeJustification
Stationary Phase Silica Gel (230-400 mesh)Standard for high-resolution flash chromatography of small organic molecules.
Mobile Phase Hexanes/Ethyl Acetate GradientA versatile and widely used solvent system for compounds of intermediate polarity.
Gradient Profile 2% to 30% Ethyl AcetateA gradual increase in polarity allows for the effective separation of a broad range of impurities.
Detection Method TLC with UV visualization (254 nm)The aromatic nature of the compound allows for easy detection under UV light.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated solution cools, the compound crystallizes, leaving impurities behind in the solution.

Experimental Protocol: Recrystallization

Objective: To obtain a highly crystalline and pure form of this compound.

Materials:

  • Partially purified this compound

  • Appropriate recrystallization solvent or solvent system

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated phenols, solvent systems such as hexanes/dichloromethane or toluene are often effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the solid in the minimum amount of boiling solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 2: Potential Solvents for Recrystallization of Halogenated Phenols

Solvent/Solvent SystemRationale for Use
Hexanes/DichloromethaneA good choice for compounds of intermediate polarity, offering a wide range of solubility profiles.
TolueneOften effective for aromatic compounds due to favorable pi-stacking interactions.
Ethanol/WaterA common polar protic/polar aprotic system where the compound is soluble in ethanol and insoluble in water.
Heptane/Ethyl AcetateA versatile non-polar/polar aprotic mixture suitable for a wide range of organic compounds.

Assessment of Purity

Post-purification analysis is essential to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a sample. Reversed-phase HPLC is the most common mode for analyzing compounds of this type.

Table 3: Generic HPLC Parameters for Purity Analysis

ParameterRecommended ConditionsJustification
Column C18, 5 µm particle sizeThe standard for reversed-phase chromatography, offering good retention and separation of moderately polar organic molecules.
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)A common mobile phase for acidic compounds like phenols, providing good peak shape and resolution.
Detection UV at 254 nmThe aromatic ring of the compound will absorb strongly in the UV region.
Target Purity >98%A typical requirement for compounds used in drug development and advanced research.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable tools for structural confirmation and for identifying the presence of any remaining impurities. The absence of extraneous peaks in the spectra is a strong indicator of high purity.

Process Visualization

The following diagrams provide a visual representation of the purification and analytical workflows.

Purification_Workflow Crude_Product Crude Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Partially_Purified Partially Purified (Oily or Solid) Column_Chromatography->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Pure_Crystalline_Solid Pure Crystalline Solid Recrystallization->Pure_Crystalline_Solid

Caption: A typical multi-step purification workflow.

Analytical_Workflow Purified_Compound Purified Compound Analysis HPLC NMR (¹H, ¹³C, ¹⁹F) Purified_Compound->Analysis Final_Confirmation Purity and Structure Confirmed Analysis->Final_Confirmation

Caption: Workflow for the analytical confirmation of purity.

Stability and Storage of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-difluoromethoxy-3-fluorophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound in the public domain, this guide synthesizes information from studies on structurally related halogenated phenols and provides general protocols for stability testing based on established regulatory guidelines.

General Stability Profile

This compound is a complex molecule with several functional groups that influence its stability: a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a difluoromethoxy group. Each of these can be susceptible to degradation under certain conditions.

  • Phenolic Hydroxyl Group: Phenols are generally susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

  • Halogen Substituents (Bromo and Fluoro): The carbon-halogen bonds exhibit varying stability. The carbon-fluorine bond is generally strong and stable, while the carbon-bromine bond is more susceptible to cleavage, particularly under photolytic conditions.

  • Difluoromethoxy Group: The difluoromethoxy group is an electron-withdrawing group that can influence the reactivity of the aromatic ring. Studies on similar compounds suggest that this group may increase the susceptibility of adjacent functionalities to hydrolysis.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on general guidelines for halogenated phenols:

ParameterRecommendationRationale
Temperature Store in a cool location.Minimizes thermal degradation and potential side reactions.
Light Protect from light. Store in an amber or opaque container.Prevents photolytic degradation, which can lead to dehalogenation and other reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes oxidative degradation of the phenolic group.
Moisture Store in a dry environment. Use a well-sealed container.Prevents hydrolysis, which may be a concern due to the presence of the difluoromethoxy group.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and metals.Avoids chemical reactions that could degrade the compound.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under stress conditions.

G Potential Degradation Pathways A This compound B Oxidation A->B (O2, light, metal ions) C Hydrolysis A->C (H2O, acid/base) D Photolysis A->D (UV/Vis light) E Thermal Stress A->E (Heat) F Quinone-type Structures B->F G 5-Bromo-3-fluoro-1,2-benzenediol C->G H Debrominated Species D->H I Polymeric Impurities E->I

Figure 1: Potential degradation pathways of this compound under various stress conditions.

Quantitative Stability Data

Specific quantitative stability data for this compound is scarce. However, a study on a structurally related compound, 2-difluoromethoxy-substituted sulfamate, indicated increased susceptibility to hydrolysis compared to its methoxy analog. This suggests that the difluoromethoxy group may enhance the rate of hydrolytic degradation.

Further forced degradation studies are necessary to establish a comprehensive quantitative stability profile for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a general experimental protocol for conducting forced degradation studies on this compound.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Dissolve compound in appropriate solvent (e.g., Methanol, Acetonitrile/Water) B Prepare separate samples for each stress condition A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (e.g., 80°C, solid state) B->F G Photolytic Degradation (ICH Q1B guidelines) B->G H Withdraw samples at specified time points C->H I Neutralize acid/base stressed samples C->I D->H D->I E->H J Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS, GC-MS) E->J F->H F->J G->H G->J I->J K Characterize major degradation products J->K

A Theoretical and Computational Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific theoretical studies on 5-Bromo-2-difluoromethoxy-3-fluorophenol are not available in the public domain. This technical guide therefore outlines a comprehensive and standard methodological approach for the computational analysis of this molecule, providing a framework for future research. The data presented herein is hypothetical and representative of what such a study would yield.

Abstract

This whitepaper presents a detailed theoretical framework for the computational investigation of this compound, a novel halogenated phenolic compound. Given the increasing interest in fluorinated organic molecules in medicinal chemistry and materials science, a thorough understanding of their electronic structure, stability, and potential reactivity is paramount. This guide details standard computational protocols, from geometry optimization and vibrational analysis using Density Functional Theory (DFT) to the exploration of molecular orbital properties. The objective is to provide researchers, scientists, and drug development professionals with a robust workflow for the in-silico characterization of this and similar molecules. All presented data is illustrative, and the methodologies can be directly applied to generate precise results.

Introduction

Halogenated phenols are a class of compounds with significant industrial and pharmaceutical applications. The introduction of fluorine and bromine atoms, along with a difluoromethoxy group, into a phenol scaffold can dramatically alter its physicochemical properties, including acidity, lipophilicity, and metabolic stability. This compound presents a unique combination of substituents that warrants a detailed theoretical investigation to elucidate its structural and electronic characteristics.

Computational chemistry provides a powerful, non-destructive means to predict molecular properties. Techniques such as Density Functional Theory (DFT) allow for the accurate calculation of geometric parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is crucial for predicting the molecule's reactivity, stability, and potential interactions with biological targets.

This guide outlines the logical workflow for such a theoretical study, presents hypothetical data in a structured format, and provides the necessary protocols for researchers to undertake this analysis.

Computational Workflow

A typical computational analysis of a novel small molecule follows a structured, multi-step process to ensure accuracy and a comprehensive understanding of its properties. The workflow begins with the initial structure, proceeds through optimization and verification, and culminates in the analysis of its electronic properties.

G A Initial 3D Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B Input Structure C Frequency Calculation (Vibrational Analysis) B->C Optimized Geometry D Verification of True Minimum (No imaginary frequencies) C->D Calculated Frequencies E Analysis of Electronic Properties (HOMO, LUMO, ESP, Mulliken Charges) D->E Verified Structure F Further Analysis (Optional) (e.g., Molecular Docking, QSAR) E->F Derived Properties

Figure 1: A generalized workflow for the computational analysis of a small organic molecule.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from a DFT calculation on this compound, performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Table 1: Optimized Geometric Parameters (Selected)

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Angstroms / Degrees)
Bond Length C1 C2 - - 1.398 Å
Bond Length C1 O1 - - 1.365 Å
Bond Length C5 Br - - 1.905 Å
Bond Length C2 O2 - - 1.378 Å
Bond Length O2 C7 - - 1.421 Å
Bond Length C7 F2 - - 1.355 Å
Bond Angle C6 C1 C2 - 119.5°
Bond Angle C1 O1 H1 - 109.8°
Dihedral Angle C6 C1 O1 H1 180.0°

| Dihedral Angle | C1 | C2 | O2 | C7 | 45.2° |

Table 2: Electronic Properties and Atomic Charges (Selected)

Property Value
HOMO Energy -6.85 eV
LUMO Energy -1.21 eV
HOMO-LUMO Gap (ΔE) 5.64 eV
Dipole Moment 2.45 Debye
Mulliken Atomic Charge Charge (e)
O1 (Phenolic) -0.65 e
Br -0.08 e
F1 (Aromatic) -0.25 e
F2 (Methoxy) -0.31 e

| F3 (Methoxy) | -0.31 e |

Detailed Experimental Protocols

The generation of the data presented above requires a rigorous and well-defined computational methodology.

Protocol: DFT Geometry Optimization and Electronic Structure Analysis

  • Software: All calculations are to be performed using a quantum chemistry software package such as Gaussian 16, ORCA, or Spartan.

  • Initial Structure Construction: The 2D structure of this compound is sketched using a molecular editor (e.g., GaussView, Avogadro). A preliminary 3D structure is generated using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Level of Theory Selection: The Density Functional Theory (DFT) method is chosen. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its balance of accuracy and computational cost for organic molecules.

  • Basis Set Selection: The Pople-style basis set, 6-311++G(d,p), is employed. This set provides a flexible description of the electron density by including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for describing bond anisotropy.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the selected functional and basis set. The optimization algorithm (e.g., Berny algorithm) is run until the forces on all atoms are negligible and the geometry converges to a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

    • Verification: To confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies.

    • Thermodynamics: To compute zero-point vibrational energy (ZPVE) and other thermodynamic properties.

  • Electronic Property Analysis: Using the verified minimum-energy structure, a single-point energy calculation is performed to analyze the molecular orbitals (HOMO, LUMO), generate an electrostatic potential (ESP) map, and calculate Mulliken population analysis for atomic charges.

Potential Signaling Pathway Investigation

Phenolic compounds are well-known for their antioxidant properties, which often involve the inhibition of pathways related to oxidative stress, such as those mediated by enzymes like Xanthine Oxidase (XO). A theoretical study could explore the potential of this compound as an inhibitor of such a pathway.

G sub_hypo Hypoxanthine enzyme Xanthine Oxidase (XO) sub_hypo->enzyme Substrate sub_xan Xanthine sub_xan->enzyme Substrate enzyme->sub_xan Catalyzes prod_ua Uric Acid enzyme->prod_ua Product prod_ros Reactive Oxygen Species (e.g., Superoxide) enzyme->prod_ros Byproduct inhibitor 5-Bromo-2-difluoromethoxy- 3-fluorophenol inhibitor->enzyme Inhibition

Figure 2: Hypothetical inhibition of the Xanthine Oxidase pathway by the title compound.

A molecular docking study, as an extension of the DFT analysis, would be the next logical step to investigate this hypothesis. The optimized structure of the phenol would be docked into the active site of Xanthine Oxidase (PDB ID: 1FIQ, for example) to predict binding affinity and key intermolecular interactions.

Conclusion

This whitepaper has established a comprehensive theoretical framework for the characterization of this compound. While no experimental or computational data for this specific molecule is currently published, the outlined workflow, from DFT-based geometry optimization to the analysis of electronic properties, provides a clear and robust path forward for researchers. The provided protocols are standard in the field of computational chemistry and can be readily adapted for this molecule. The hypothetical data and pathway analysis serve as a template for what can be expected from such an investigation, highlighting the power of in-silico methods to predict and understand the behavior of novel chemical entities in drug discovery and materials science.

The Undiscovered Compound: 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and patent databases reveals no specific synthesis, characterization, or application of the compound 5-Bromo-2-difluoromethoxy-3-fluorophenol. This suggests that the molecule may be a novel chemical entity that has not yet been synthesized or reported.

While a detailed technical guide on the discovery and synthesis of this compound cannot be provided due to the absence of published data, this report outlines the landscape of closely related chemical structures and the general synthetic strategies that could potentially be adapted for its future synthesis. Researchers and drug development professionals interested in this novel molecule can use the following information as a foundational guide for its potential discovery and development.

Closely Related Analogs and Their Synthesis

The search for this compound yielded information on several structurally similar compounds. The synthesis of these analogs provides valuable insights into the chemical methodologies that would be relevant for the target molecule. Key related compounds for which information is available include:

  • 5-Bromo-2-fluorophenol: This compound is a common precursor in organic synthesis. Its preparation can be achieved through the oxidation of 5-bromo-2-fluorobenzeneboronic acid.

  • 5-Bromo-2,3-difluorophenol: This compound features a similar halogen substitution pattern on the phenol ring.

  • Difluoromethoxybenzene Derivatives: The introduction of a difluoromethoxy group onto an aromatic ring is a known chemical transformation, often achieved through reactions with reagents like chlorodifluoromethane (freon-22) or sodium chlorodifluoroacetate.

Potential Synthetic Approach for this compound

Based on established synthetic methodologies for related compounds, a plausible synthetic route for the target molecule could be envisioned. The following diagram outlines a hypothetical multi-step synthesis, which would require significant experimental optimization.

G cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Difluoromethylation 2,3-Difluorophenol 2,3-Difluorophenol Intermediate_1 5-Bromo-2,3-difluorophenol 2,3-Difluorophenol->Intermediate_1 Regioselective Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Intermediate_1 Target_Compound This compound Intermediate_1->Target_Compound O-Difluoromethylation Difluoromethylating_Agent Difluoromethylating Agent (e.g., ClCF2H, FSO2CF2CO2Et) Difluoromethylating_Agent->Target_Compound

Caption: Hypothetical synthetic pathway for this compound.

Experimental Considerations and Future Directions

The successful synthesis of this compound would require careful consideration of the following experimental aspects:

  • Regioselectivity of Bromination: The initial bromination of a substituted phenol must be controlled to achieve the desired 5-bromo isomer. Reaction conditions, including the choice of brominating agent and solvent, would be critical.

  • Difluoromethylation Conditions: The introduction of the difluoromethoxy group onto the phenolic oxygen can be challenging. This step would necessitate screening various difluoromethylating agents and optimizing reaction parameters such as temperature, pressure, and catalyst.

  • Purification and Characterization: Once synthesized, the compound would require rigorous purification, likely using techniques such as column chromatography and recrystallization. Comprehensive characterization using modern analytical methods, including NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis, would be essential to confirm its structure and purity.

The discovery of this compound would open avenues for investigating its physicochemical properties and potential biological activities. Given the prevalence of fluorinated and brominated motifs in pharmaceuticals and agrochemicals, this novel compound could be a valuable building block for the development of new bioactive molecules. Further research into its synthesis and properties is warranted.

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-difluoromethoxy-3-fluorophenol is a versatile fluorinated building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of three distinct functional groups—a bromine atom, a difluoromethoxy group, and a phenol—offers multiple reaction sites for derivatization. This document outlines proposed synthetic routes to this compound and details its applications in key cross-coupling reactions, providing structured protocols for its use in a research and development setting.

Proposed Synthesis of this compound

Due to the limited availability of direct synthetic procedures for this compound in the current literature, a plausible multi-step synthetic pathway is proposed, starting from commercially available 3-fluorophenol. This route involves ortho-formylation, Baeyer-Villiger oxidation to introduce a second hydroxyl group, selective difluoromethoxylation, and subsequent regioselective bromination.

Proposed Synthetic Workflow:

G A 3-Fluorophenol B 2-Hydroxy-3-fluorobenzaldehyde A->B ortho-Formylation C 3-Fluorocatechol B->C Baeyer-Villiger Oxidation D 2-Difluoromethoxy-3-fluorophenol C->D Selective Difluoromethoxylation E This compound D->E Regioselective Bromination

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols for Synthesis

Protocol 1.1: ortho-Formylation of 3-Fluorophenol

This procedure is adapted from the ortho-formylation of phenols using magnesium dichloride and triethylamine.[1][2]

  • To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous acetonitrile, add magnesium dichloride (1.2 eq) and triethylamine (2.5 eq) under an inert atmosphere.

  • Heat the mixture to reflux and add paraformaldehyde (3.0 eq) portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-hydroxy-3-fluorobenzaldehyde.

Protocol 1.2: Baeyer-Villiger Oxidation of 2-Hydroxy-3-fluorobenzaldehyde

This protocol utilizes a peracid for the oxidation of the aldehyde to a formate ester, which is subsequently hydrolyzed to the phenol.[3][4][5][6][7]

  • Dissolve 2-hydroxy-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting formate ester is then hydrolyzed by dissolving in methanol and adding a catalytic amount of sodium methoxide, followed by stirring at room temperature for 2 hours.

  • Neutralize with 1 M HCl and extract the product, 3-fluorocatechol, with ethyl acetate.

Protocol 1.3: Selective Difluoromethoxylation of 3-Fluorocatechol

This procedure is based on the difluoromethoxylation of phenols using a difluorocarbene precursor. The more acidic ortho-hydroxyl group is expected to react preferentially.

  • To a solution of 3-fluorocatechol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent like DMF, add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate, 1.5 eq).

  • Heat the reaction mixture to 100-120 °C for 4-8 hours.

  • Monitor the reaction for the formation of 2-difluoromethoxy-3-fluorophenol.

  • After completion, cool the mixture, pour it into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 1.4: Regioselective Bromination

The electron-donating hydroxyl and difluoromethoxy groups are expected to direct bromination to the para position relative to the hydroxyl group.

  • Dissolve 2-difluoromethoxy-3-fluorophenol (1.0 eq) in a suitable solvent like dichloromethane or chloroform.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and a saturated solution of sodium thiosulfate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain this compound.

Applications in Organic Synthesis: Cross-Coupling Reactions

The bromine atom of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives.

Cross-Coupling Reaction Pathways:

G A This compound B Aryl/Heteroaryl Derivative A->B Suzuki Coupling (ArB(OH)2, Pd catalyst, base) C Amine Derivative A->C Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) D Alkyne Derivative A->D Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base)

Caption: Key cross-coupling applications of the target compound.

Quantitative Data Summary for Representative Cross-Coupling Reactions

The following table summarizes typical conditions and expected yields for cross-coupling reactions based on analogous aryl bromides found in the literature.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki Coupling Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10075-95
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11070-90
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF6580-98
Experimental Protocols for Cross-Coupling Applications

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.[8][9][10][11]

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to 100 °C under an inert atmosphere for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol outlines the amination of the aryl bromide with a primary or secondary amine.[12][13][14][15][16]

  • To a reaction tube, add this compound (1.0 eq), the amine (1.2 eq), cesium carbonate (1.5 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq)).

  • Add anhydrous dioxane under an inert atmosphere.

  • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2.3: Sonogashira Coupling

This protocol details the coupling of the aryl bromide with a terminal alkyne.[17][18][19][20][21]

  • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent mixture of THF and triethylamine, add the catalyst system, typically PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction under an inert atmosphere at 65 °C for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture, filter off the salt, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-difluoromethoxy-3-fluorophenol is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of orthogonal reactive sites—a phenolic hydroxyl group, a bromine atom, a fluorine atom, and a difluoromethoxy group—offers a versatile platform for the synthesis of complex molecular architectures. This document provides an overview of its potential applications, detailed experimental protocols for its derivatization, and hypothetical quantitative data to guide researchers in its use for the development of novel therapeutic agents and functional materials.

Introduction to a Multifunctional Building Block

The unique substitution pattern of this compound makes it an attractive starting material for drug discovery. The difluoromethoxy group can serve as a bioisostere for a methoxy or hydroxyl group, often improving metabolic stability and lipophilicity. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. The fluorine atom can modulate the acidity of the phenol and influence binding interactions with biological targets. The phenolic hydroxyl group itself is a key handle for etherification, esterification, and other nucleophilic reactions.

Potential Applications in Drug Discovery

Halogenated phenols are crucial intermediates in the synthesis of a wide range of biologically active molecules. Based on the reactivity of similar compounds, this compound is a promising precursor for the development of:

  • Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: Derivatization can lead to potent and selective ligands for G-protein coupled receptors, which are important targets for a multitude of therapeutic areas.

  • Enzyme Inhibitors: The unique electronic properties conferred by the fluorine and difluoromethoxy groups can be exploited to design specific enzyme inhibitors.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound, based on standard procedures for analogous compounds.

O-Alkylation (Williamson Ether Synthesis)

This protocol describes the reaction of the phenolic hydroxyl group with an alkyl halide.

Workflow Diagram:

G A 5-Bromo-2-difluoromethoxy- 3-fluorophenol D Reaction Mixture A->D B Base (e.g., K2CO3) Solvent (e.g., DMF) B->D C Alkyl Halide (R-X) C->D E Heat (e.g., 60-80 °C) D->E Stirring F Work-up and Purification (Extraction, Chromatography) E->F Reaction Completion G O-Alkylated Product F->G

Caption: Williamson Ether Synthesis Workflow.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Hypothetical Data Summary:

Alkyl Halide (R-X)Reaction Time (h)Yield (%)
Benzyl bromide692
Ethyl iodide1285
2-Bromopropane1678
Suzuki Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the bromine atom with a boronic acid.

Workflow Diagram:

G A 5-Bromo-2-difluoromethoxy- 3-fluorophenol E Reaction Mixture A->E B Arylboronic Acid (Ar-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) C->E D Solvent (e.g., Toluene/H2O) D->E F Heat (e.g., 90-110 °C) E->F Inert Atmosphere G Work-up and Purification (Extraction, Chromatography) F->G Reaction Completion H Coupled Product G->H

Caption: Suzuki Cross-Coupling Workflow.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).

  • Add a degassed mixture of toluene and water (4:1, 0.2 M).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Hypothetical Data Summary:

Arylboronic AcidCatalyst Loading (mol%)Yield (%)
Phenylboronic acid588
4-Methoxyphenylboronic acid591
3-Pyridinylboronic acid775

Potential in Signaling Pathway Modulation

The derivatives of this compound can be designed to interact with key components of cellular signaling pathways. For instance, elaboration of this scaffold could lead to inhibitors of the MAP kinase pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway Interaction:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Derivative of 5-Bromo-2-difluoromethoxy- 3-fluorophenol Inhibitor->MEK Inhibition

Caption: Hypothetical Inhibition of the MAPK Pathway.

This diagram illustrates how a derivative of the building block could potentially act as a MEK inhibitor, thereby blocking downstream signaling that leads to cell proliferation and survival.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The orthogonal reactivity of its functional groups allows for a wide range of chemical transformations, providing access to diverse and complex molecular structures. The provided protocols and hypothetical data serve as a foundational guide for researchers to explore the full potential of this valuable synthetic intermediate. Further investigation into its reactivity and application will undoubtedly unveil new opportunities for innovation.

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the synthesis and potential reactions of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a halogenated and difluoromethoxylated phenol derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific literature on this exact molecule, the following sections outline plausible synthetic routes and expected reaction mechanisms based on well-established organic chemistry principles for structurally related compounds.

Introduction

This compound possesses a unique combination of functional groups that make it an attractive building block in the synthesis of complex organic molecules. The presence of a bromine atom allows for various cross-coupling reactions, while the difluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The phenolic hydroxyl group provides a handle for etherification and other modifications.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented in Table 1. These values are estimated based on the properties of structurally similar compounds.

PropertyPredicted Value
Molecular FormulaC₇H₄BrF₃O₂
Molecular Weight275.01 g/mol
AppearanceColorless to pale yellow solid or oil
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in common organic solvents (e.g., DCM, THF, EtOAc)

Table 1: Predicted Physicochemical Properties of this compound.

Synthetic Protocols

The synthesis of this compound can be approached via two primary retrosynthetic pathways. Detailed experimental protocols for these hypothetical syntheses are provided below.

Protocol 1: Difluoromethylation of 5-Bromo-3-fluorophenol

This protocol describes the introduction of the difluoromethoxy group onto a pre-existing 5-bromo-3-fluorophenol scaffold. The reaction proceeds via the generation of difluorocarbene from a suitable precursor, which is then trapped by the phenoxide.

Experimental Protocol: Synthesis of this compound via Difluoromethylation

Materials:

  • 5-Bromo-3-fluorophenol

  • Sodium chlorodifluoroacetate (CF₂ClCO₂Na)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-bromo-3-fluorophenol (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 10 minutes to form the phenoxide.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Expected Yield: Based on similar reactions with substituted phenols, yields are expected to be in the range of 60-80%.

Protocol 2: Electrophilic Bromination of 2-Difluoromethoxy-3-fluorophenol

This alternative approach involves the late-stage bromination of a 2-difluoromethoxy-3-fluorophenol intermediate. The directing effects of the hydroxyl and difluoromethoxy groups will influence the regioselectivity of the bromination.

Experimental Protocol: Synthesis of this compound via Bromination

Materials:

  • 2-Difluoromethoxy-3-fluorophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-difluoromethoxy-3-fluorophenol (1.0 eq) in anhydrous acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water.

  • If necessary, add a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Expected Yield: Electrophilic bromination of activated aromatic rings with NBS typically proceeds in high yields, often exceeding 85%.

Potential Reaction Mechanisms and Applications

The bromine atom in this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures. This compound can be coupled with various boronic acids or esters to introduce new aryl or heteroaryl substituents.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for a Representative Suzuki Coupling:

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-2-fluoroanisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001292
1-Bromo-4-methoxy-2-nitrobenzene(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)Na₂CO₃DMF/H₂O90685

Table 2: Representative yields for Suzuki-Miyaura coupling reactions of similar aryl bromides.

b) Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, which is crucial for the synthesis of many pharmaceuticals. This compound can be reacted with a variety of primary and secondary amines.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Degas the mixture and heat to 80-110 °C, stirring until completion (monitor by TLC or LC-MS).

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-1-fluoro-2-methoxybenzeneMorpholinePd₂(dba)₃/Xantphos (2/4)NaOt-BuToluene1001695
1-Bromo-4-fluorobenzeneAnilinePd(OAc)₂/BINAP (2/3)Cs₂CO₃Toluene1002488

Table 3: Representative yields for Buchwald-Hartwig amination reactions of similar aryl bromides.

Visualizations

Synthesis_Pathway_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 5-Bromo-3-fluorophenol 5-Bromo-3-fluorophenol reagents 1. Cs₂CO₃, DMF 2. CF₂ClCO₂Na, 110°C product This compound reagents->product Difluoromethylation

Caption: Synthetic pathway via difluoromethylation.

Synthesis_Pathway_2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Difluoromethoxy-3-fluorophenol 2-Difluoromethoxy-3-fluorophenol reagents NBS, MeCN 0°C to rt product This compound reagents->product Bromination

Caption: Synthetic pathway via bromination.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound conditions Pd Catalyst Base, Solvent, Heat reactant2 R-B(OH)₂ product 5-Aryl-2-difluoromethoxy-3-fluorophenol conditions->product Suzuki Coupling Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 This compound conditions Pd Catalyst, Ligand Base, Solvent, Heat reactant2 R¹R²NH product 5-(R¹R²N)-2-difluoromethoxy-3-fluorophenol conditions->product Buchwald-Hartwig Amination

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Bromo-2-difluoromethoxy-3-fluorophenol is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure is distinguished by a phenolic hydroxyl group, a bromine atom amenable to cross-coupling, and two fluorine-containing moieties (a difluoromethoxy group and a fluorine atom). The incorporation of difluoromethoxy (OCF₂H) and other fluorinated groups into organic molecules is a widely used strategy in drug discovery to modulate key physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[1] The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

This document provides detailed protocols for three common and powerful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Application Notes

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[2] For a substrate like this compound, these reactions allow for the selective formation of new bonds at the bromine-bearing carbon, paving the way for a diverse range of derivatives.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound (e.g., a boronic acid or ester). It is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids. This makes it an ideal method for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, specifically for creating aryl amines from aryl halides and primary or secondary amines.[3][4] Given the importance of the aniline and related motifs in drug molecules, this reaction provides a direct route to novel amine derivatives of the core phenol structure.[5]

  • Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7] The resulting arylalkyne products are valuable for their rigid structures and the alkyne's utility as a versatile functional group for further transformations, such as in "click chemistry" or as a precursor to other functionalities.

Summary of Reaction Conditions

The following table summarizes typical conditions for the cross-coupling of this compound. Note that the phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl ether) prior to coupling, depending on the specific base and reaction conditions used, to prevent side reactions. The protocols below assume the phenol is either protected or compatible with the chosen conditions.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling
Reaction Type C(sp²) - C(sp²) Bond FormationC(sp²) - N Bond FormationC(sp²) - C(sp) Bond Formation
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂
Ligand PPh₃, dppf, SPhos, XPhosBINAP, Xantphos, RuPhos, BippyPhosPPh₃, XPhos, cataCXium® A
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₂CO₃, Cs₂CO₃, KOPhEt₃N, DIPEA, Cs₂CO₃
Copper Co-catalyst Not requiredNot requiredCuI (often used, but copper-free systems exist)[8]
Solvent Dioxane/H₂O, Toluene, DMEToluene, Dioxane, THFToluene, THF, DMF, Acetonitrile
Temperature 80 - 110 °CRoom Temperature - 110 °CRoom Temperature - 80 °C

Experimental Protocols & Workflows

General Experimental Workflow

The logical flow for a typical palladium-catalyzed cross-coupling reaction is outlined below. This workflow emphasizes the importance of an inert atmosphere to protect the catalyst and reagents from oxygen.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Reagents to Flask (Aryl Halide, Coupling Partner, Base) B Seal Flask and Purge with Inert Gas (Ar/N₂) A->B C Add Solvent and Degas (e.g., sparging with Ar for 15-30 min) B->C D Add Catalyst and Ligand under Inert Atmosphere C->D E Heat Reaction Mixture to Desired Temperature D->E F Monitor Reaction Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Quench Reaction & Dilute (e.g., with H₂O or sat. NH₄Cl) G->H I Extract with Organic Solvent H->I J Dry, Filter, and Concentrate Organic Phase I->J K Purify Crude Product (Column Chromatography) J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of (a protected version of) this compound with an arylboronic acid.

Reaction Scheme: Ar-Br + Ar'-B(OH)₂ ---[Pd catalyst, Base]---> Ar-Ar'

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
5-Bromo-2-(difluoromethoxy)-3-fluoro-1-(methoxymethyl)benzene285.081.0285 mg1.0
Arylboronic Acid-1.2-1.2
Pd(dppf)Cl₂816.640.0324.5 mg0.03
K₂CO₃138.212.0276 mg2.0
1,4-Dioxane--8 mL-
Water--2 mL-

Procedure:

  • To a dry Schlenk flask, add the protected phenol (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add Pd(dppf)Cl₂ (0.03 eq) to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

  • The methoxymethyl (MOM) protecting group can be removed under acidic conditions (e.g., HCl in methanol) if the free phenol is desired.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the C-N coupling of the protected phenol with a primary or secondary amine.

Reaction Scheme: Ar-Br + R₂NH ---[Pd catalyst, Base]---> Ar-NR₂

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
5-Bromo-2-(difluoromethoxy)-3-fluoro-1-(methoxymethyl)benzene285.081.0285 mg1.0
Amine (R₂NH)-1.2-1.2
Pd₂(dba)₃915.720.0218.3 mg0.02
Xantphos578.680.0423.1 mg0.04
NaOt-Bu96.101.4135 mg1.4
Toluene--10 mL-

Procedure:

  • In a glovebox, add NaOt-Bu (1.4 eq) to an oven-dried Schlenk flask.

  • Add the palladium precatalyst Pd₂(dba)₃ (0.02 eq) and the ligand Xantphos (0.04 eq).

  • Outside the glovebox, add the protected phenol (1.0 eq) to the flask under a flow of argon.

  • Seal the flask and add dry, degassed toluene (10 mL) followed by the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of the protected phenol with a terminal alkyne.

Reaction Scheme: Ar-Br + H−C≡C−R ---[Pd/Cu catalyst, Base]---> Ar−C≡C−R

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
5-Bromo-2-(difluoromethoxy)-3-fluoro-1-(methoxymethyl)benzene285.081.0285 mg1.0
Terminal Alkyne-1.5-1.5
Pd(PPh₃)₂Cl₂701.900.0214.0 mg0.02
Copper(I) Iodide (CuI)190.450.047.6 mg0.04
Triethylamine (Et₃N)101.19-5 mLSolvent/Base
Tetrahydrofuran (THF)--5 mLSolvent

Procedure:

  • Add the protected phenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) to a dry Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add dry, degassed THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 8-16 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product using flash column chromatography to obtain the desired arylalkyne.

Palladium Catalytic Cycle

The general mechanism for these cross-coupling reactions proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2 Ar-Pd(II)L₂-Br ox_add->pd2 trans Transmetalation (Suzuki) or Amine Coordination (B-H) or Alkyne Coupling (Sonogashira) pd2->trans + R-M / R₂NH / R-C≡CH pd2_couple Ar-Pd(II)L₂-R trans->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 Product (Ar-R)

Caption: A simplified palladium catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

5-Bromo-2-difluoromethoxy-3-fluorophenol is a halogenated phenol derivative. The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on a phenolic scaffold suggests its potential as a versatile building block in medicinal chemistry. Halogenated phenols are key intermediates in the synthesis of a wide range of biologically active molecules.[1][2] The difluoromethoxy group is of particular interest as it can serve as a bioisostere for a hydroxyl or methoxy group, potentially improving metabolic stability and membrane permeability of a drug candidate.

Potential Therapeutic Applications:

Based on the activities of similar bromofluorophenol derivatives, this compound could be a valuable precursor for the synthesis of novel therapeutic agents in several areas:

  • Oncology: Many kinase inhibitors feature a substituted phenyl ring. The subject compound could serve as a scaffold for the development of inhibitors of protein kinases such as VEGFR2, FGFR1, and PDGFR, which are implicated in tumor angiogenesis and growth.[3] For instance, derivatives of 3-Bromo-5-fluorophenol have been used to synthesize anticancer diaryl guanidinium compounds that showed inhibitory activity against the human promyelocytic leukemia (HL-60) cell line.[4]

  • Neurodegenerative Diseases: Bromophenol derivatives have shown activity as inhibitors of acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[4][5] The specific substitution pattern of this compound could be explored for the development of new central nervous system agents.

  • Metabolic Diseases: Certain bromophenol derivatives have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway, making them potential candidates for anti-diabetic drugs.[6]

  • Infectious Diseases: Halogenated phenols are precursors to compounds with antibacterial and antifungal properties.

Structural Features and Medicinal Chemistry Relevance:

  • Phenolic Hydroxyl Group: Provides a handle for nucleophilic and electrophilic reactions, allowing for the introduction of various pharmacophores. It can also participate in hydrogen bonding with biological targets.

  • Bromine Atom: Can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity.

  • Fluorine and Difluoromethoxy Groups: The presence of fluorine can significantly impact the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability.[2] These groups can also engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity.

Properties of Related Bromofluorophenol Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications/Properties
5-Bromo-2,3-difluorophenol186590-26-1C₆H₃BrF₂O208.99Intermediate in the synthesis of biologically active compounds and materials science.[1][7]
5-Bromo-2-fluorophenol95-56-7C₆H₄BrFO191.00Intermediate for organic synthesis.[8]
3-Bromo-5-fluorophenol433939-27-6C₆H₄BrFO191.00Building block for APIs, including anticancer agents and acetylcholinesterase inhibitors.[4]
5-Bromo-2,4-difluorophenol355423-48-2C₆H₃BrF₂O208.99Chemical intermediate.[9]

Experimental Protocols

The following represents a generalized, hypothetical protocol for the synthesis of this compound. This is based on standard organic synthesis techniques for related compounds and would require optimization.

Hypothetical Synthesis of this compound

Objective: To synthesize this compound from a suitable starting material, such as 5-bromo-3-fluorobenzene-1,2-diol.

Materials:

  • 5-bromo-3-fluorobenzene-1,2-diol

  • Sodium chlorodifluoroacetate (ClCF₂COONa)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 5-bromo-3-fluorobenzene-1,2-diol (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF, add sodium chlorodifluoroacetate (1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

G cluster_synthesis Hypothetical Synthesis Workflow start Starting Material: 5-bromo-3-fluorobenzene-1,2-diol reaction Difluoromethylation: + ClCF₂COONa, K₂CO₃ in DMF at 100-120°C start->reaction Step 1 workup Aqueous Workup: Extraction with Diethyl Ether reaction->workup Step 2 purification Purification: Silica Gel Column Chromatography workup->purification Step 3 product Final Product: 5-Bromo-2-difluoromethoxy- 3-fluorophenol purification->product Step 4

Caption: Hypothetical workflow for the synthesis of this compound.

G cluster_pathway Potential Inhibition of a Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ligand->receptor adp ADP receptor->adp substrate Substrate Protein receptor->substrate Phosphorylation atp ATP atp->receptor p_substrate Phosphorylated Substrate Protein substrate->p_substrate response Cellular Response (e.g., Proliferation, Angiogenesis) p_substrate->response inhibitor Potential Inhibitor (Derivative of 5-Bromo-2-difluoromethoxy- 3-fluorophenol) inhibitor->receptor

Caption: Potential mechanism of action for a derivative as a kinase inhibitor.

References

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To the Valued Researcher,

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is currently no publicly available information on the specific biological activity, experimental protocols, or signaling pathways associated with 5-Bromo-2-difluoromethoxy-3-fluorophenol or its direct derivatives. This suggests that this compound may be a novel chemical entity that has not yet been extensively studied or that research involving it has not been published.

While we are unable to provide specific application notes and protocols for the requested compound, we can offer insights into the potential biological activities of structurally related compounds. The presence of bromine, fluorine, and difluoromethoxy functional groups on a phenol ring suggests potential applications in several areas of drug discovery and chemical biology.

Potential Areas of Biological Activity Based on Structural Analogs:

Compounds with similar structural motifs have been investigated for a variety of biological activities. This information may serve as a starting point for designing and conducting initial biological screenings of this compound.

1. Kinase Inhibition:

Fluorinated and brominated phenyl rings are common scaffolds in the development of kinase inhibitors. The electronegativity of the fluorine atoms and the size of the bromine atom can influence binding affinity and selectivity for the kinase active site. For instance, various fluorinated phenyl derivatives have been explored as inhibitors of phosphoinositide 3-kinase (PI3K) and other kinases involved in cell signaling pathways crucial to cancer and inflammation.

2. Anti-inflammatory Activity:

Phenolic compounds are known for their antioxidant and anti-inflammatory properties. The introduction of halogens can modulate these activities. For example, some halogenated phenolic compounds have been shown to inhibit the production of pro-inflammatory mediators. A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrated its ability to reduce inflammatory responses in microglial cells by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and downregulating the MAPK and NF-κB signaling pathways[1][2].

3. Anticancer Activity:

Many phenol derivatives exhibit anticancer properties. The specific substitution pattern of halogens on the aromatic ring can significantly impact cytotoxicity and the mechanism of action. Studies on other brominated phenols have indicated activities such as the induction of apoptosis in cancer cell lines[3].

General Experimental Protocols for Initial Screening:

Should you proceed with investigating the biological activity of this compound, here are some general protocols for initial in vitro screening that are commonly used for novel compounds.

Table 1: General Protocols for Preliminary Biological Evaluation
Assay Type Objective General Protocol Outline
Cytotoxicity Assay (e.g., MTT or MTS Assay) To determine the concentration range at which the compound affects cell viability.1. Seed cancer or normal cell lines in 96-well plates. 2. Treat cells with a serial dilution of the compound for 24-72 hours. 3. Add MTT or MTS reagent and incubate. 4. Measure the absorbance to determine the percentage of viable cells. 5. Calculate the IC50 (half-maximal inhibitory concentration) value.
Kinase Inhibition Assay (General) To assess the ability of the compound to inhibit the activity of a specific kinase.1. Use a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen™). 2. Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of the compound. 3. Measure the kinase activity by detecting the amount of product formed (e.g., ADP or phosphorylated substrate). 4. Determine the IC50 value for kinase inhibition.
Anti-inflammatory Assay (e.g., Nitric Oxide Assay in Macrophages) To evaluate the potential of the compound to suppress inflammatory responses.1. Culture macrophage cells (e.g., RAW 264.7) in 96-well plates. 2. Pre-treat cells with different concentrations of the compound. 3. Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS). 4. After 24 hours, measure the amount of nitric oxide in the culture supernatant using the Griess reagent. 5. Assess cell viability concurrently to rule out cytotoxicity.

Hypothetical Signaling Pathway and Experimental Workflow

Given the common roles of structurally similar compounds, a logical starting point for investigation would be to assess the impact of this compound on a common cell signaling pathway, such as a generic kinase signaling cascade that is often implicated in cell proliferation and inflammation.

Below is a conceptual workflow for such an investigation.

experimental_workflow cluster_compound Compound Synthesis and Preparation cluster_invitro In Vitro Screening cluster_pathway Mechanism of Action Studies Compound 5-Bromo-2-difluoromethoxy- 3-fluorophenol Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound->Cytotoxicity Kinase_Panel Broad Kinase Panel Screening Cytotoxicity->Kinase_Panel Select non-toxic concentrations Anti_Inflammatory Anti-inflammatory Assay (e.g., NO production in Macrophages) Cytotoxicity->Anti_Inflammatory Target_Kinase Identify Hit Kinase(s) Kinase_Panel->Target_Kinase Identify potent hits Western_Blot Western Blot for Downstream Targets Target_Kinase->Western_Blot Dose_Response Dose-Response and IC50 Determination Target_Kinase->Dose_Response

Caption: Initial workflow for biological characterization.

This diagram outlines a logical progression from initial compound availability to in vitro screening for general bioactivity, followed by more focused studies to elucidate the mechanism of action if initial hits are identified.

hypothetical_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-Bromo-2-difluoromethoxy- 3-fluorophenol Compound->PI3K Hypothesized Inhibition

Caption: Hypothetical PI3K/Akt/mTOR pathway inhibition.

This diagram illustrates a hypothetical mechanism where the compound could act as an inhibitor of the PI3K/Akt/mTOR pathway, a common target for anticancer and anti-inflammatory drugs.

We hope this information, based on structurally related compounds, provides a useful framework for initiating your research on this compound. We recommend proceeding with the synthesis and initial biological screening of this novel compound to determine its actual biological properties.

References

Application Notes and Protocols for 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating the Role of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Extensive literature searches have not yielded evidence of this compound being utilized as a fluorinating agent. Instead, based on the reactivity of structurally similar compounds, it is projected to function as a versatile trifunctional synthetic building block. The presence of a hydroxyl group, a bromine atom, and a fluorine atom on the phenyl ring, coupled with a difluoromethoxy group, offers multiple reaction sites for the construction of complex molecules.

Fluorinated building blocks are crucial in the development of pharmaceuticals and agrochemicals, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides an overview of the potential applications and synthetic protocols for this compound as a synthetic intermediate.

Physicochemical Properties and Handling

Table 1: Physicochemical Data of Structurally Related Bromo- and Fluorophenols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
5-Bromo-2,3-difluorophenolC₆H₃BrF₂O208.9978-8265-66 @ 0.1 mmHg
5-Bromo-3-fluorophenolC₆H₄BrFO191.0040Not Available
2-Bromo-5-fluorophenolC₆H₄BrFO191.00Not Applicable (liquid at RT)87
5-Bromo-3-chloro-2-fluorophenolC₆H₃BrClFO225.44Not AvailableNot Available

Storage and Handling:

  • Store in a cool, dry place, typically at 2-8°C.[3]

  • Keep under an inert atmosphere (e.g., Nitrogen) to prevent degradation.[3]

  • Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as similar compounds can cause skin and eye irritation.[4]

Potential Synthetic Applications as a Building Block

This compound offers three primary reactive sites: the hydroxyl group, the bromo group, and the fluoro group. The difluoromethoxy group is generally stable and serves to modify the electronic properties of the molecule.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle for various transformations.

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with an alkyl halide to form an ether linkage.

  • O-Arylation: Reaction with an activated aryl halide or a boronic acid under Chan-Lam or Buchwald-Hartwig conditions can yield diaryl ethers.

  • Esterification: Conversion to an ester can be achieved by reacting with an acyl chloride or carboxylic acid under appropriate conditions (e.g., using DCC or EDC as coupling agents).

  • Mitsunobu Reaction: This reaction allows for the stereospecific substitution of the hydroxyl group.[5]

Reactions at the Bromo Group

The bromine atom is an excellent leaving group for various metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a new carbon-carbon bond.

  • Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne.

  • Heck Coupling: Palladium-catalyzed reaction with an alkene.

  • Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form an aniline derivative.

  • Stille Coupling: Palladium-catalyzed reaction with an organotin compound.

  • Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal, which can then be used in various nucleophilic additions.

Reactions at the Fluoro Group

The fluorine atom is generally less reactive than bromine in nucleophilic aromatic substitution (SNA_r) unless the ring is sufficiently activated by electron-withdrawing groups.

  • Nucleophilic Aromatic Substitution (SNA_r): Under harsh conditions or with strong nucleophiles, the fluorine atom could potentially be displaced. However, it is more likely to remain intact and influence the molecule's biological properties.[5]

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on standard organic chemistry methodologies and the known reactivity of similar compounds. Researchers should optimize these conditions for the specific substrate.

Protocol 1: O-Alkylation of this compound

Objective: To synthesize an alkyl ether derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling Reaction

Objective: To synthesize a biaryl derivative.

Materials:

  • This compound derivative (e.g., from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine the 5-Bromo-2-difluoromethoxy-3-fluorophenyl derivative (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Add the 2M aqueous Na₂CO₃ solution (2.0 eq).

  • Heat the mixture to reflux under an inert atmosphere (N₂ or Ar) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagram illustrates the potential synthetic transformations of this compound as a versatile building block.

G cluster_start Starting Material cluster_hydroxyl Hydroxyl Group Reactions cluster_bromo Bromo Group Reactions cluster_fluoro Fluoro Group (Generally Stable) cluster_products Product Classes start This compound o_alkylation O-Alkylation start->o_alkylation o_arylation O-Arylation start->o_arylation esterification Esterification start->esterification suzuki Suzuki Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald snar Nucleophilic Aromatic Substitution (SNA_r) start->snar ethers Ethers o_alkylation->ethers diaryl_ethers Diaryl Ethers o_arylation->diaryl_ethers esters Esters esterification->esters biaryls Biaryls suzuki->biaryls alkynyl_arenes Alkynyl Arenes sonogashira->alkynyl_arenes anilines Anilines buchwald->anilines substituted_phenols Substituted Phenols snar->substituted_phenols

References

Application Notes and Protocols: Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of a difluoromethoxy (-OCF₂H) group into bioactive molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental protocol for the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a potentially valuable building block in the development of novel pharmaceutical agents and agrochemicals. The protocol is based on the O-difluoromethylation of the commercially available precursor, 3-Bromo-5-fluorophenol, using sodium chlorodifluoroacetate as a cost-effective and stable difluorocarbene source.[1][2][3]

Reaction Scheme

The synthesis proceeds via a one-step O-difluoromethylation of 3-Bromo-5-fluorophenol.

Overall Reaction:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference/Note
Starting Material 3-Bromo-5-fluorophenolCAS: 433939-27-6
Molecular Weight (SM)191.00 g/mol [4]
Appearance (SM)White crystalline solid[4]
Melting Point (SM)84-86 °C[4]
Difluoromethylating Agent Sodium 2-chloro-2,2-difluoroacetate
Molecular Weight (Agent)152.46 g/mol
Product This compound
Molecular Weight (Product)241.00 g/mol Calculated
Reaction Conditions
SolventDry DMF / Water[1]
Temperature120 °C[1]
Reaction Time2 hours[1]
Expected Outcome
Theoretical YieldBased on a 10 mmol scale of starting material
Expected % Yield80-95%Based on similar reactions in literature[1]
Purification MethodColumn Chromatography

Experimental Protocol

This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]

Materials and Equipment:

  • 3-Bromo-5-fluorophenol

  • Sodium 2-chloro-2,2-difluoroacetate (SCDA)

  • Dry N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (100 mL)

  • Air condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Schlenk line or nitrogen inlet

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 3-Bromo-5-fluorophenol (1.91 g, 10.0 mmol, 1.0 equiv.).

    • Add dry DMF (27 mL) and deionized water (3.2 mL) to the flask sequentially at room temperature.

    • Stir the mixture at 500 rpm and degas with a stream of nitrogen for 1 hour.[1]

  • Addition of Reagent:

    • After degassing, add sodium 2-chloro-2,2-difluoroacetate (4.27 g, 28.0 mmol, 2.8 equiv.) to the flask in one portion under a positive flow of nitrogen.[1]

    • Quickly equip the flask with an air condenser, ensuring the top is sealed with a septum connected to a nitrogen line and an oil bubbler to maintain a positive pressure of nitrogen.[1]

  • Reaction:

    • Lower the reaction flask into a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously (500 rpm) for 2 hours. Vigorous bubbling should be observed as the reaction proceeds.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). To obtain a sample, briefly remove the condenser under positive nitrogen pressure, take a drop of the mixture, and quench it into a vial containing ethyl acetate and 1 M HCl. Spot the organic layer on a TLC plate.

  • Work-up:

    • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

    • Shake the funnel and separate the layers.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure this compound.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 3-Bromo-5-fluorophenol reaction_step O-Difluoromethylation (DMF/H₂O, 120 °C, 2h) start_material->reaction_step reagent Sodium Chlorodifluoroacetate reagent->reaction_step workup Aqueous Work-up reaction_step->workup Cooling purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Halogenated Phenols in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated phenols, including brominated and fluorinated derivatives, are pivotal building blocks in the synthesis of a wide array of agrochemicals.[1][2] The presence of halogen atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of the resulting compounds.[1] While specific data on 5-Bromo-2-difluoromethoxy-3-fluorophenol is limited, its structural motifs—a brominated and fluorinated phenol core with a difluoromethoxy group—suggest its potential as a precursor for novel herbicides, fungicides, and insecticides. This document outlines potential applications and experimental protocols based on analogous compounds.

Potential Agrochemical Applications

Based on the activities of structurally related compounds, this compound could serve as a key intermediate for developing active ingredients with various modes of action.

Herbicidal Activity

Derivatives of halogenated phenols, particularly diphenyl ethers, are known to exhibit herbicidal properties, often by inhibiting protoporphyrinogen oxidase (PPO).[3] The PPO enzyme is crucial for chlorophyll and heme synthesis in plants.[3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes, causing bleaching and necrosis.[3]

Fungicidal Activity

Novel fungicides have been developed from halogenated and heterocyclic scaffolds.[4] For instance, derivatives of 1,2,4-triazole have shown broad-spectrum antifungal activity.[4] The unique electronic properties conferred by bromine and fluorine atoms in this compound could be leveraged to synthesize novel fungicides.

Insecticidal Activity

The development of new insecticides is crucial for managing resistant pest populations. Natural and synthetic compounds containing halogenated aromatic rings have demonstrated insecticidal properties.[5] Research into derivatives of this compound could lead to the discovery of new insecticidal agents.

Summary of Potential Agrochemical Activities

The following table summarizes the potential agrochemical applications of derivatives of this compound based on activities reported for analogous compounds.

Agrochemical ClassTarget/Mode of ActionPotential EfficacyReference Compounds
Herbicide Protoporphyrinogen Oxidase (PPO) InhibitionPost-emergence, broadleaf weedsDiphenyl ether derivatives[3]
Fungicide Multi-site inhibition (potential)Broad-spectrum against various plant pathogens1,2,4-triazole derivatives[4]
Insecticide Neurological targets (potential)Lepidopteran and Coleopteran pestsXanthene derivatives[5]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of agrochemical candidates derived from a halogenated phenol intermediate.

Synthesis of a Diphenyl Ether Herbicide Candidate

This protocol describes a Williamson ether synthesis to produce a diphenyl ether derivative from a halogenated phenol.

Workflow for Synthesis of Diphenyl Ether Derivative

G A This compound (Starting Material) B Deprotonation with a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) A->B C Formation of Phenoxide Intermediate B->C D Nucleophilic Aromatic Substitution with an activated aryl halide (e.g., 4-nitro-trifluoromethylbenzene) C->D E Diphenyl Ether Product D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H Final Product for Bioassay G->H

Caption: Synthetic workflow for a diphenyl ether herbicide candidate.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Activated aryl halide (e.g., 1-chloro-4-nitrobenzene)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the activated aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diphenyl ether.

  • Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

In Vitro PPO Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PPO enzyme.

Workflow for PPO Inhibition Assay

G A Prepare serial dilutions of test compound C Incubate enzyme with test compound A->C B Isolate PPO enzyme from plant source (e.g., spinach) B->C D Add substrate (Protoporphyrinogen IX) C->D E Monitor formation of Protoporphyrin IX spectrophotometrically D->E F Calculate % inhibition at each concentration E->F G Determine IC50 value F->G

Caption: Workflow for in vitro PPO inhibition assay.

Materials:

  • Isolated plant PPO enzyme

  • Test compound dissolved in DMSO

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., Tris-HCl with Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the stock solution in the assay buffer to achieve a range of test concentrations.

  • Add the diluted test compound solutions to the wells of a 96-well plate.

  • Add the PPO enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX, to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 630 nm) over time.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.

Signaling Pathway

// Nodes Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#F1F3F4", fontcolor="#202124"]; PPO [label="PPO Enzyme", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll &\nHeme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Herbicide [label="Herbicide Derivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Damage [label="Cell Membrane Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Protoporphyrinogen_IX -> PPO [label="Substrate", color="#5F6368"]; PPO -> Protoporphyrin_IX [label="Catalysis", color="#5F6368"]; Protoporphyrin_IX -> Chlorophyll [color="#5F6368"]; Herbicide -> PPO [label="Inhibition", color="#EA4335", style=bold]; Protoporphyrinogen_IX -> ROS [label="Accumulation &\nOxidation", color="#FBBC05", style=dashed]; ROS -> Cell_Damage [color="#EA4335"]; }

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel chemical entities utilizing 5-Bromo-2-difluoromethoxy-3-fluorophenol as a key starting material. The protocols outlined below leverage the inherent reactivity of the functional groups present in this molecule—namely the phenolic hydroxyl, the bromine atom, and the activated aromatic ring—to access a diverse range of potential bioactive compounds, particularly those of interest in medicinal chemistry and drug discovery. The difluoromethoxy group is a valuable substituent in modern drug design, often improving metabolic stability and modulating physicochemical properties.[1][2]

The strategic location of the bromine atom makes it an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents. The phenolic hydroxyl group offers a site for etherification, esterification, and the synthesis of heterocyclic systems.

Overview of Synthetic Strategies

The synthetic utility of this compound is primarily centered around three key reaction types:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds. Two of the most powerful and widely used reactions in this class are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

    • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond between the aryl bromide and a boronic acid or ester, facilitating the synthesis of biaryl and substituted aromatic compounds.

    • Buchwald-Hartwig Amination: Allows for the formation of a C-N bond between the aryl bromide and a primary or secondary amine, a crucial transformation for the synthesis of anilines and related structures prevalent in pharmaceuticals.[3][4][5]

  • O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to form ethers. These modifications can significantly alter the solubility, lipophilicity, and metabolic stability of the resulting compounds.

  • Synthesis of Heterocyclic Scaffolds: The phenol functionality can serve as a precursor for the construction of various heterocyclic ring systems, such as benzofurans and benzoxazines, which are common motifs in biologically active molecules.[6][7][8]

The following sections provide detailed protocols for these transformations.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel Biaryl Compounds

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (e.g., phenylboronic acid, 4-pyridylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation:

EntryAryl Boronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene100892
33-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O1101678

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Novel Aryl Amines

This protocol provides a general method for the palladium-catalyzed amination of this compound with various primary and secondary amines.

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for the necessary time (monitor by TLC or LC-MS, typically 6-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired aryl amine.

Data Presentation:

EntryAminePrecatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1001088
2AnilinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1101875
3BenzylaminePd₂(dba)₃ / BINAPNaOt-BuToluene901282

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

Signaling Pathway Inhibition by a Putative Kinase Inhibitor

The novel compounds synthesized from this compound can be screened for their potential as kinase inhibitors. A common target is the MAPK/ERK pathway, which is often dysregulated in cancer. The diagram below illustrates a simplified representation of this pathway and the potential point of inhibition by a novel compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Novel Compound Novel Compound Novel Compound->MEK Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Putative inhibition of the MAPK/ERK signaling pathway by a novel compound.

Experimental Workflow for Synthesis and Screening

The following diagram outlines the logical workflow from the starting material to the biological evaluation of the newly synthesized compounds.

G Start Starting Material: 5-Bromo-2-difluoromethoxy- 3-fluorophenol Synthesis Synthesis of Novel Compounds Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay) Characterization->Screening Active Active Compounds Screening->Active Hit Inactive Inactive Compounds Screening->Inactive No Hit Lead Lead Compound Optimization Active->Lead

Caption: Workflow for the synthesis and biological evaluation of novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis. The proposed synthetic route involves two key stages: (1) Synthesis of the catechol intermediate, 5-Bromo-3-fluorocatechol, and (2) Selective O-difluoromethylation to yield the final product.

Stage 1: Synthesis of 5-Bromo-3-fluorocatechol

  • Q1: I am experiencing low yields during the ortho-hydroxylation of 4-Bromo-2-fluorophenol to form the catechol intermediate. What are the possible causes and solutions?

    A1: Low yields in phenol hydroxylation are common and can stem from several factors:

    • Oxidizing Agent: The choice of oxidizing agent is critical. If using reagents like Fremy's salt or Oxone®, ensure they are fresh and used in the correct stoichiometric ratio. Over-oxidation to quinones or other byproducts can occur. Consider using a milder, more controlled method like a directed ortho-metalation followed by reaction with an oxygen source (e.g., MoOPH).

    • Reaction Conditions: Temperature control is crucial. Exothermic reactions can lead to decomposition and side product formation. Maintain the recommended temperature throughout the addition of reagents and the reaction period.

    • pH Control: For reagents like Oxone®, maintaining the correct pH is essential for reactivity and to prevent decomposition of the product. Use appropriate buffer systems as recommended in literature protocols for similar substrates.

    • Starting Material Purity: Impurities in the starting 4-Bromo-2-fluorophenol can interfere with the reaction. Ensure the starting material is of high purity (>98%).

  • Q2: I am observing the formation of multiple isomers during the synthesis of the catechol. How can I improve the regioselectivity?

    A2: Achieving high regioselectivity in the hydroxylation of a substituted phenol depends on the directing effects of the existing substituents.

    • Directing Groups: The hydroxyl and fluoro groups in 4-Bromo-2-fluorophenol are ortho-, para-directing. Hydroxylation is desired at the position ortho to the hydroxyl group and meta to the bromine. This is generally favored.

    • Reaction Mechanism: Methods involving directed metalation (e.g., using n-BuLi) after protecting the phenol can offer superior regiocontrol compared to electrophilic hydroxylation methods. The directing group will guide the metalation to a specific ortho position.

    • Purification: If isomeric mixtures are unavoidable, careful purification by column chromatography is necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.

Stage 2: Selective Difluoromethoxylation

  • Q3: The difluoromethylation of 5-Bromo-3-fluorocatechol is resulting in a mixture of the desired 2-O-difluoromethylated product, the 1-O-difluoromethylated isomer, and the 1,2-di-difluoromethylated byproduct. How can I improve selectivity for the desired product?

    A3: Selective alkylation of a non-symmetric catechol is a significant challenge. The two hydroxyl groups have different steric and electronic environments, which can be exploited to achieve selectivity.

    • Choice of Base and Stoichiometry: Using a slight excess of a bulky base might selectively deprotonate the less sterically hindered hydroxyl group. Alternatively, using exactly one equivalent of a strong base (e.g., NaH) at low temperature may favor mono-deprotonation.

    • Protecting Groups: A common strategy is to selectively protect one of the hydroxyl groups. For instance, the more accessible or more reactive hydroxyl group could be protected with a bulky protecting group (e.g., TBDMS), followed by difluoromethylation of the remaining hydroxyl group, and subsequent deprotection.

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Reagent: The choice of difluoromethylating reagent can influence selectivity. Reagents like sodium chlorodifluoroacetate are widely used.[1] The reaction with difluorocarbene generated from this salt is typically directed to the most nucleophilic (electron-rich) oxygen.[1][2]

  • Q4: My difluoromethylation reaction has stalled or is showing very low conversion. What steps can I take to drive it to completion?

    A4: Low conversion can be due to several factors related to reagents and conditions.

    • Reagent Stability and Activity: Ensure the difluoromethylating reagent (e.g., sodium chlorodifluoroacetate) is dry and has not degraded. For difluorocarbene-based methods, the reaction temperature is critical for efficient carbene generation.[1] For sodium chlorodifluoroacetate, temperatures around 120 °C in a polar aprotic solvent like DMF are often required.[1]

    • Solvent Choice: The solvent must be anhydrous and polar aprotic (e.g., DMF, NMP) to facilitate the reaction. Water can quench the reactive species.

    • Base Activity: Ensure the base (e.g., Cs2CO3, K2CO3) is anhydrous and of high quality. The base is crucial for deprotonating the phenol, making it nucleophilic enough to react.[1]

    • Reaction Time: Some difluoromethylation reactions can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a small, fresh portion of the difluoromethylating reagent and base could be added.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable and scalable method for the difluoromethoxylation of a phenol?

    A1: The use of sodium chlorodifluoroacetate as a difluorocarbene precursor is a robust and scalable method.[1] This reagent is a commercially available, stable solid, and the reaction conditions, while requiring elevated temperatures (typically >100 °C), are generally high-yielding and tolerant of various functional groups.[1] Other methods using reagents like difluoromethyltriflate offer milder conditions but the reagent may be less stable or accessible.[3]

  • Q2: Are there any specific safety precautions I should take during this synthesis?

    A2: Yes. Standard laboratory safety practices should always be followed. Specific hazards include:

    • Organolithium Reagents (if used): Highly pyrophoric and react violently with water. Must be handled under an inert atmosphere (e.g., Argon or Nitrogen).

    • Bromine-containing compounds: Can be toxic and irritants. Handle in a well-ventilated fume hood.

    • High Temperatures: The difluoromethylation step often requires heating to high temperatures. Use appropriate heating equipment (e.g., oil bath) and ensure the reaction is properly monitored.

    • Pressure: The decomposition of sodium chlorodifluoroacetate generates gas. The reaction should be set up in a system that is not completely sealed to avoid pressure buildup.[1]

  • Q3: How can I purify the final product, this compound?

    A3: Purification will likely require column chromatography on silica gel. Given the polarity of the phenolic hydroxyl group, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will be effective. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, will likely be necessary to separate the product from unreacted starting material and any byproducts.

  • Q4: What analytical techniques are recommended for characterizing the final product and intermediates?

    A4: A combination of techniques should be used for full characterization:

    • NMR Spectroscopy: 1H NMR will confirm the presence of the phenolic proton and the characteristic triplet of the -OCF2H proton. 19F NMR is crucial to confirm the presence and coupling of the aromatic fluorine and the difluoromethoxy group. 13C NMR will show the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).

    • HPLC/GC: To determine the purity of the final compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and C-F stretches.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key transformations, based on analogous reactions reported in the literature. These values can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Step Substrate Reagent(s) Solvent Temp (°C) Time (h) Yield (%) Reference
Ortho-Borylation/Oxidation 1-Bromo-4-fluorobenzene1. n-BuLi, TMP 2. B(OiPr)3 3. H2O2THF-78 to RT~585[3]
Phenol Difluoromethylation 1-(3-chloro-4-hydroxyphenyl)ethan-1-oneSodium chlorodifluoroacetate, Cs2CO3DMF/H2O120294[1]
Phenol Difluoromethylation Various PhenolsHCF2OTf, KOHMeCN/H2ORT< 5 min60-99[3]
Phenol Difluoromethylation Electron-deficient phenolsEthyl bromodifluoroacetate, K2CO3DMF1002-4Good[4]

Experimental Protocols

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for the specific substrate.

Protocol 1: Synthesis of 5-Bromo-3-fluorocatechol (Hypothetical)

  • Protection: To a solution of 4-Bromo-2-fluorophenol (1.0 equiv) in anhydrous dichloromethane (DCM), add imidazole (2.5 equiv). Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC. Upon completion, quench with water, extract with DCM, wash with brine, dry over Na2SO4, and concentrate to yield the protected phenol.

  • Directed Ortho-Metalation: Dissolve the protected phenol (1.0 equiv) in anhydrous THF and cool to -78 °C under an argon atmosphere. Slowly add n-butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise. Stir at -78 °C for 2 hours.

  • Borylation and Oxidation: To the lithiated species, add triisopropyl borate (1.5 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight. Cool the reaction to 0 °C and add acetic acid followed by the slow, careful addition of 30% hydrogen peroxide. Stir at room temperature for 4 hours.

  • Workup and Deprotection: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate. To the crude product in THF, add tetrabutylammonium fluoride (TBAF, 1.1 equiv) and stir at room temperature for 2 hours to remove the TBDMS protecting group. Purify the resulting catechol by column chromatography.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-Bromo-3-fluorocatechol (1.0 equiv), cesium carbonate (1.5 equiv), and sodium chlorodifluoroacetate (2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and a small amount of water (e.g., DMF/H2O 10:1 v/v) to the flask.

  • Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture in an oil bath to 120 °C and stir vigorously for 2-4 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, wash with water and then with brine to remove residual DMF. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Bromo-2-fluorophenol B TBDMS-Protected Phenol A->B TBDMSCl, Imidazole DCM C 5-Bromo-3-fluorocatechol B->C 1. n-BuLi, -78°C 2. B(OiPr)3 3. H2O2 4. TBAF D 5-Bromo-2-difluoromethoxy- 3-fluorophenol C->D ClCF2COONa, Cs2CO3 DMF/H2O, 120°C

Troubleshooting_Workflow Start Low Selectivity in Difluoromethylation CheckBase Check Base Stoichiometry Start->CheckBase CheckTemp Lower Reaction Temperature? CheckBase->CheckTemp = 1.0 eq. OptimizeBase Use 1.0 eq. of Base at Low Temperature CheckBase->OptimizeBase > 1.0 eq. Protect Consider Selective Protection Strategy? CheckTemp->Protect No OptimizeTemp Run Reaction at 0°C or Room Temperature CheckTemp->OptimizeTemp Yes ImplementProtect Protect more reactive -OH, then difluoromethylate Protect->ImplementProtect Yes NoImprovement Re-evaluate Reagents and Substrate Protect->NoImprovement No End Improved Selectivity OptimizeBase->End OptimizeTemp->End ImplementProtect->End

Optimization_Logic Factors {Optimization Factors | {Concentration | Base | Temperature | Solvent}} Actions {Actions | {Increase Reactant Concentration | Screen Different Bases (e.g., Cs2CO3, K2CO3) | Vary Temperature Profile | Test Anhydrous Solvents (DMF, NMP, DMSO)}} Factors:c->Actions affects rate Factors:b->Actions affects deprotonation Factors:t->Actions affects rate & selectivity Factors:s->Actions affects solubility & rate Responses {Desired Outcomes | {High Yield | High Purity | Good Regioselectivity}} Actions->Responses:y Actions->Responses:p Actions->Responses:r

References

Technical Support Center: Purification of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-difluoromethoxy-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Based on typical synthetic routes for halogenated and difluoromethoxylated phenols, the most common impurities include:

  • Unreacted Starting Materials: Residual 5-bromo-3-fluorophenol or other precursors.

  • Isomeric Byproducts: Regioisomers formed during bromination or other substitution reactions.

  • Over-brominated or Under-brominated Species: Compounds with additional or fewer bromine atoms.

  • Hydrolysis Products: Breakdown of the difluoromethoxy group under harsh pH conditions, although the OCF2H group is generally described as being of similar stability to the OCF3 group.[1]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium) or reagents from the synthesis, such as those used for difluoromethylation (e.g., sodium 2-chloro-2,2-difluoroacetate).[2][3]

Q2: What is the recommended first step in purifying crude this compound?

A2: An initial acid-base extraction is often a good starting point for purifying phenolic compounds. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities. The desired phenolic product can then be extracted into a stronger aqueous base (e.g., dilute sodium hydroxide). Acidifying the aqueous layer will precipitate the purified phenol, which can then be collected by filtration or extracted back into an organic solvent.

Q3: Which chromatographic technique is most suitable for the final purification of this compound?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective technique for the final purification of polar aromatic compounds like phenols. A C18 column is a common choice for separating phenolic compounds.[4] Normal-phase column chromatography on silica gel can also be employed, but care must be taken as acidic phenols can interact strongly with the silica, potentially leading to tailing and poor separation.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity by peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any residual impurities. ¹⁹F NMR is particularly useful for assessing the purity with respect to other fluorinated compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for crystalline solids.

Troubleshooting Guides

Issue 1: Low Purity After Initial Extraction
Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup.
Formation of stable emulsions during extraction Add a small amount of brine to the aqueous layer to help break the emulsion. Centrifugation can also be effective.
Co-extraction of impurities with similar acidity Optimize the pH of the aqueous base used for extraction. A weaker base may selectively remove more acidic impurities.
Issue 2: Poor Separation During Column Chromatography
Potential Cause Recommended Solution
Compound streaking on silica gel column Add a small amount of a polar modifier like acetic acid to the mobile phase to reduce tailing. Alternatively, use a less acidic stationary phase like alumina.
Co-elution of impurities Optimize the solvent system. A gradient elution from a non-polar to a more polar solvent system can improve separation.
Sample overloading Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the column's stationary phase weight.
Issue 3: Product Degradation During Purification
Potential Cause Recommended Solution
Instability of the difluoromethoxy group to strong acids or bases While generally stable, prolonged exposure to harsh pH conditions should be avoided.[1] Use mild acids and bases for extractions and neutralize the product as soon as possible.
Oxidation of the phenol Phenols can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Phenol Purification
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Weak Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for every 100 mL of organic solution). Discard the aqueous layer. This step removes highly acidic impurities.

  • Phenol Extraction: Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (3 x 50 mL). The phenolic product will move into the aqueous layer as its sodium salt. Combine the aqueous layers.

  • Acidification and Product Isolation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (pH ~2), checked with pH paper. The purified phenol should precipitate out.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, if the product is an oil, extract it back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Reversed-Phase HPLC Purification
  • Column: C18, 5 µm particle size, e.g., 250 x 10 mm.

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid, TFA) is a good starting point.

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: A typical gradient might be 10% B to 90% B over 30 minutes. This should be optimized based on the separation of the desired product from its impurities.

  • Flow Rate: 4 mL/min for a 10 mm ID column.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve the partially purified product in a minimal amount of the initial mobile phase composition or a strong solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the collected fractions and remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to recover the purified product.

Data Presentation

Table 1: Hypothetical Purification Summary of this compound

Purification Step Starting Mass (g) Final Mass (g) Yield (%) Purity by HPLC (%)
Crude Product10.0--75
Acid-Base Extraction10.08.28292
Column Chromatography8.26.88398.5
Recrystallization6.86.190>99.5

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Purity Analysis Start Starting Materials (e.g., 5-Bromo-3-fluorophenol) Reaction Difluoromethylation Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography (e.g., RP-HPLC) Extraction->Chromatography Separation of Impurities Recrystallization Recrystallization (Optional) Chromatography->Recrystallization Final Polishing Final Pure this compound Chromatography->Final Recrystallization->Final HPLC HPLC Final->HPLC NMR NMR (1H, 13C, 19F) Final->NMR MS Mass Spectrometry Final->MS

Caption: Purification workflow for this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low Final Purity (<95%) Cause1 Incomplete Reaction Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Poor Chromatographic Separation Problem->Cause3 Solution1 Optimize Reaction Conditions & Monitoring Cause1->Solution1 Solution2 Adjust pH and Solvent for Extraction Cause2->Solution2 Solution3 Optimize Column Type, Solvent Gradient, and Loading Cause3->Solution3

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-2-difluoromethoxy-3-fluorophenol synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am experiencing low yields during the bromination of 2-difluoromethoxy-3-fluorophenol. What are the potential causes and solutions?

Low yields in the bromination step are often due to suboptimal reaction conditions or the formation of side products. Here are some common causes and troubleshooting tips:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Decomposition of Starting Material: The starting phenol can be sensitive to overly harsh conditions. Ensure the temperature is carefully controlled, especially during the addition of the brominating agent.

  • Formation of Di-brominated Byproducts: Over-bromination can occur if an excess of the brominating agent is used or if the reaction is run for too long. To minimize this, slowly add the brominating agent and use a stoichiometric amount.

  • Poor Regioselectivity: The bromine may add to other positions on the aromatic ring. The choice of solvent and brominating agent can influence regioselectivity. Consider using a less reactive brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent.

Q2: I am observing significant impurity formation during the difluoromethoxylation of 5-bromo-3-fluorophenol. How can I improve the purity of my product?

Impurity formation during difluoromethoxylation is a common challenge. Key factors to consider include:

  • Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material, which can be difficult to separate from the product. Ensure you are using a sufficient excess of the difluoromethoxy source and that the base is strong enough to deprotonate the phenol.

  • Side Reactions: The difluoromethoxy source can be unstable and may decompose or participate in side reactions. Ensure it is of high purity and added under controlled conditions.

  • Hydrolysis: The product can be susceptible to hydrolysis under certain conditions. Work up the reaction under neutral or slightly acidic conditions to minimize this.

  • Purification Challenges: The product and starting material may have similar polarities. Optimize your column chromatography conditions (e.g., solvent system, gradient) to achieve better separation.

Q3: What is the best method for purifying the final product, this compound?

Purification of halogenated and fluorinated phenols can be challenging due to their physical properties. A combination of techniques is often most effective:

  • Column Chromatography: This is the most common method for purifying organic compounds. For this product, a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point. A gradient elution may be necessary to separate closely related impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be used for purification.

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound.

Reaction Step Reactants Reagents & Solvents Temperature (°C) Time (h) Typical Yield (%)
Bromination 2-difluoromethoxy-3-fluorophenolN-Bromosuccinimide (NBS), Acetonitrile (MeCN)0 to rt2-475-85
Difluoromethoxylation 5-bromo-3-fluorophenolSodium chlorodifluoroacetate, Potassium carbonate (K2CO3), DMF80-1006-1260-75

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

  • Dissolve 2-difluoromethoxy-3-fluorophenol (1.0 eq) in acetonitrile (5 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound via Difluoromethoxylation

  • To a solution of 5-bromo-3-fluorophenol (1.0 eq) in DMF (10 mL/mmol), add potassium carbonate (2.0 eq).

  • Heat the mixture to 80 °C and add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 100 °C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate).

Visualizations

Synthesis_Pathway cluster_0 Route A: Late-stage Bromination cluster_1 Route B: Early-stage Bromination 2-difluoromethoxy-3-fluorophenol 2-difluoromethoxy-3-fluorophenol 5-Bromo-2-difluoromethoxy-3-fluorophenol_A This compound 2-difluoromethoxy-3-fluorophenol->5-Bromo-2-difluoromethoxy-3-fluorophenol_A NBS, MeCN 5-bromo-3-fluorophenol 5-bromo-3-fluorophenol 5-Bromo-2-difluoromethoxy-3-fluorophenol_B This compound 5-bromo-3-fluorophenol->5-Bromo-2-difluoromethoxy-3-fluorophenol_B ClCF2CO2Na, K2CO3, DMF

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time side_products Side Products Observed optimize_reagents Optimize Reagent Stoichiometry side_products->optimize_reagents purification Optimize Purification Method side_products->purification complete->side_products

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step sequence:

  • Difluoromethoxylation: Introduction of the difluoromethoxy group (-OCF₂H) onto a suitable phenol precursor.

  • Bromination: Regioselective bromination of the difluoromethoxylated phenol to introduce the bromine atom at the desired position.

Alternatively, the order of these steps can be reversed, starting with a brominated phenol followed by difluoromethoxylation. The choice of route may depend on the availability of starting materials and the desire to control regioselectivity.

Q2: What are the common reagents for the difluoromethoxylation step?

A2: Common reagents for introducing the difluoromethoxy group include chlorodifluoromethane (Freon 22), diethyl (bromodifluoromethyl)phosphonate, and S-(difluoromethyl)sulfonium salts. These reagents generate a difluorocarbene (:CF₂) intermediate that reacts with the phenolic hydroxyl group.

Q3: What are the typical challenges encountered during the bromination of substituted phenols?

A3: The primary challenges during the bromination of activated aromatic rings like phenols are controlling the regioselectivity and preventing over-bromination. The hydroxyl and difluoromethoxy groups are ortho-, para-directing, which can lead to the formation of isomeric and poly-brominated side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TTC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product and any side products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components of the reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product in the Difluoromethoxylation Step
Possible Cause Troubleshooting Suggestion
Incomplete reaction - Increase reaction time. - Increase reaction temperature cautiously, monitoring for decomposition. - Use a stronger base to deprotonate the phenol more effectively.
Decomposition of the starting material or product - Lower the reaction temperature. - Use a milder base. - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Inefficient generation of difluorocarbene - Check the quality and activity of the difluoromethoxylation reagent. - If using a phosphonate-based reagent, ensure the base is sufficiently strong to promote the reaction.
Issue 2: Formation of Multiple Products in the Bromination Step
Possible Cause Troubleshooting Suggestion
Over-bromination (di- or tri-brominated products) - Use a milder brominating agent (e.g., N-bromosuccinimide (NBS) instead of Br₂). - Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). - Perform the reaction at a lower temperature to increase selectivity.
Formation of isomeric monobrominated products - The directing effects of the existing substituents may lead to a mixture of isomers. Purification by column chromatography is often necessary. - Consider a different synthetic route where the bromine is introduced before a key directing group to better control regioselectivity.
Issue 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Suggestion
Co-elution of impurities during column chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil and difficult to crystallize - Attempt co-distillation with a high-boiling solvent to remove volatile impurities. - Try to form a solid derivative (e.g., an acetate or benzoate) for easier purification, followed by deprotection.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. This is a representative procedure and may require optimization.

Step 1: Synthesis of 2-difluoromethoxy-3-fluorophenol

  • To a solution of 3-fluorocatechol (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile) is added a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 equivalents) at room temperature.

  • The mixture is stirred for 30 minutes.

  • A difluoromethoxylation reagent (e.g., diethyl (bromodifluoromethyl)phosphonate, 1.2 equivalents) is added, and the reaction is heated (e.g., to 60-80 °C).

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To a solution of 2-difluoromethoxy-3-fluorophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) at 0 °C is added a brominating agent (e.g., N-bromosuccinimide, 1.05 equivalents) portion-wise.

  • The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the reaction is quenched with a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Difluoromethoxylation cluster_step2 Step 2: Bromination 3-Fluorocatechol 3-Fluorocatechol Intermediate_Phenoxide Phenoxide Intermediate 3-Fluorocatechol->Intermediate_Phenoxide Base (e.g., K₂CO₃) 2-difluoromethoxy-3-fluorophenol 2-difluoromethoxy-3-fluorophenol Intermediate_Phenoxide->2-difluoromethoxy-3-fluorophenol Difluoromethoxylation Reagent Target_Product This compound 2-difluoromethoxy-3-fluorophenol->Target_Product Brominating Agent (e.g., NBS) 2-difluoromethoxy-3-fluorophenol->Target_Product Side_Product Isomeric/Poly-brominated Side Products Target_Product->Side_Product Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield of Desired Product? Start->Low_Yield Check_Reaction_Conditions Check Reaction Conditions: - Time - Temperature - Reagent Quality Low_Yield->Check_Reaction_Conditions Yes Multiple_Products Multiple Products Formed? Low_Yield->Multiple_Products No Optimize_Conditions Optimize Conditions Check_Reaction_Conditions->Optimize_Conditions Optimize_Conditions->Multiple_Products Check_Bromination_Step Check Bromination Step: - Stoichiometry - Temperature - Brominating Agent Multiple_Products->Check_Bromination_Step Yes Purification_Issues Purification Issues? Multiple_Products->Purification_Issues No Optimize_Bromination Optimize Bromination Check_Bromination_Step->Optimize_Bromination Optimize_Bromination->Purification_Issues Optimize_Chromatography Optimize Chromatography: - Solvent System - Stationary Phase Purification_Issues->Optimize_Chromatography Yes End End Purification_Issues->End No Optimize_Chromatography->End

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-2-difluoromethoxy-3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a halogenated phenol derivative. Its structure, containing bromine, fluorine, and a difluoromethoxy group, imparts unique reactivity. The bromine atom serves as a reactive site for cross-coupling reactions, while the fluorine atoms and difluoromethoxy group influence the electronic properties and steric hindrance of the molecule.[1][2][3]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Similar)5-Bromo-2,3-difluorophenol5-Bromo-3-chloro-2-fluorophenol
Molecular Formula C₇H₄BrF₃O₂C₆H₃BrF₂O[4]C₆H₃BrClFO[5]
Molecular Weight ~275.00 g/mol 208.99 g/mol [1]225.44 g/mol [5]
Appearance Likely a white to pale yellow crystalline powder or liquid[1]White to pale yellow crystalline powder or liquid[1]-
Melting Point -78-82 °C[1]-
Boiling Point -65-66 °C at 0.1 mmHg[1]-
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and DMF; slightly soluble in water.[1]Soluble in ethanol, acetone, DMF; slightly soluble in water.[1]-

Q2: How should this compound be stored?

To prevent degradation, this compound should be stored under specific conditions:

  • Temperature: Store at 0–6°C to minimize thermal decomposition.[1]

  • Light Sensitivity: Protect from light to avoid photolytic cleavage of the C-Br bond.[1]

  • Moisture Control: Use desiccants to prevent potential hydrolysis.[1]

  • Inert Atmosphere: Storing under an inert gas like nitrogen is recommended.[6]

Q3: What are the primary applications of this compound in research and development?

Due to its reactive bromine and fluorine substituents, this compound is a valuable building block in medicinal chemistry and materials science.[2][3] It is often used as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2][3] The bromine atom is particularly useful for introducing aryl groups via metal-catalyzed cross-coupling reactions.[1][3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during reactions with this compound.

General Troubleshooting Workflow for Failed Reactions

If a reaction involving this compound fails or gives a low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause of the issue.

G cluster_0 Initial Reaction Failure cluster_1 Analysis and Diagnosis cluster_2 Troubleshooting Steps cluster_3 Resolution A Reaction Failure (Low or No Product) B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B Step 1 C Identify Potential Issues B->C Step 2 D Check Reagent Quality (Purity, Age, Storage) C->D Step 3a E Verify Reaction Setup (Inert Atmosphere, Dry Solvents) C->E Step 3b F Optimize Reaction Conditions (Temperature, Time, Concentration) C->F Step 3c G Screen Different Catalysts/Ligands/Bases C->G Step 3d H Successful Reaction D->H Iterate E->H Iterate F->H Iterate G->H Iterate

Caption: General troubleshooting workflow for a failed reaction.

Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common method for forming carbon-carbon bonds. However, issues such as low yield, dehalogenation, and starting material recovery can occur.

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the common causes?

Several factors can contribute to the failure of a Suzuki-Miyaura coupling:

  • Poor Solubility of Reagents: The anthracene derivative in one study was highly insoluble, which prevented the reaction from proceeding.[7] Chlorinated aromatics can sometimes be used to solubilize reactants.[7]

  • Catalyst Inactivity: The palladium catalyst may be old or improperly activated. Using a pre-catalyst can sometimes lead to cleaner reactions.[8]

  • Deborylation of the Boronic Acid: The boronic acid can degrade over time, especially in the presence of water, preventing the cross-coupling from occurring.[7]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. For example, using KF as a base can prevent ester cleavage but may slow down the reaction rate.[7] Aqueous media can sometimes mediate the cleavage of acids.[7]

  • Dehalogenation: An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be a side reaction.[9]

Q2: I am observing significant dehalogenation of my starting material. How can I suppress this side reaction?

Dehalogenation can be a significant side reaction.[9] Here are some strategies to minimize it:

  • Protecting Groups: In some cases, protecting a nearby functional group can suppress dehalogenation.[9]

  • Choice of Ligand and Catalyst: Screening different palladium catalysts and phosphine ligands can help identify a system that favors the desired cross-coupling over dehalogenation.

  • Reaction Conditions: Lowering the reaction temperature or using a milder base may reduce the rate of dehalogenation.

Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Commonly used and effective for a range of substrates.[7][10]
Base K₂CO₃, K₃PO₄, Na₂CO₃A variety of bases should be screened to find the optimal one.[7][10]
Solvent Toluene, Dioxane, DMF, MeCN/H₂OThe choice of solvent can significantly impact solubility and reaction rate.[7][10]
Temperature 80-110 °CRefluxing is common, but the temperature should be optimized.[10]

Q3: What is a general experimental protocol for a Suzuki-Miyaura coupling with this substrate?

Here is a general protocol that can be adapted for your specific needs:

  • To a flask, add this compound (1 eq.), the boronic acid (1.2 eq.), the base (3 eq.), and the palladium catalyst (3 mol%).[10]

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent mixture (e.g., MeCN/H₂O 4:1).[10]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.[10]

Catalytic Cycle of Suzuki-Miyaura Coupling

G A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C Ar-X D Transmetalation (R-B(OR)2 + Base) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Product Formation G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[11]

Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, it can be sensitive to reaction conditions.

Q1: My Buchwald-Hartwig amination is giving a complex mixture of products. What could be the issue?

Complex product mixtures in Buchwald-Hartwig aminations can arise from several sources:

  • Multiple Nucleophiles: If your substrate contains other nucleophilic sites (like the phenol in this case), they can compete with the desired amine coupling.[8] Protecting the phenol group may be necessary.

  • Side Reactions: Beta-hydride elimination can be an unproductive side reaction that competes with reductive elimination.[12]

  • Base-Sensitive Protecting Groups: Some protecting groups, like TBDMS, can be sensitive to the basic conditions and high temperatures often used in these reactions.[8]

  • Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.[13]

Q2: I am not getting any product. What should I try first?

If the reaction is not proceeding, consider the following:

  • Screening Conditions: Systematically screen different solvents (e.g., dioxane, toluene, THF), bases, and catalysts.[8] The choice of catalyst is often the most critical factor.[8]

  • Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides, which are less reactive than aryl iodides.[8] If you are using a less reactive halide, you may need more forcing conditions or a more active catalyst system.

  • Use of a Pre-catalyst: Using a pre-catalyst can often lead to cleaner formation of the active catalytic species compared to using a simple palladium source like Pd(OAc)₂.[8]

Table 3: Troubleshooting Buchwald-Hartwig Amination

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor solvent/base choice, unreactive aryl halide.Screen different catalysts, ligands, bases, and solvents. Consider using a more reactive aryl halide if possible.[8]
Side Product Formation Competing nucleophiles, base-sensitive groups.Protect competing nucleophilic groups. Choose a base that is compatible with other functional groups in your molecule.[8]
Reproducibility Issues Inconsistent reagent quality, sensitivity to air/moisture.Use fresh, high-purity reagents. Ensure the reaction is performed under a strict inert atmosphere with dry solvents.[10][13]

Q3: What is a general experimental protocol for a Buchwald-Hartwig amination?

The following is a general protocol that can be optimized:

  • In a glovebox or under an inert atmosphere, combine this compound (1 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium pre-catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C Ar-X D Amine Coordination & Deprotonation C->D R2NH, Base E Ar-Pd(II)-NR2(L2) D->E F Reductive Elimination E->F F->A Product Formation G Ar-NR2 F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[12][14]

References

Technical Support Center: Purification of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic purification of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a critical intermediate in pharmaceutical synthesis. Our resources are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of this compound.

Problem IDIssuePotential CausesSuggested Solutions
PUR-001 Poor Separation of Product from Impurities - Inappropriate solvent system polarity.[1] - Column overloading.[2] - Incorrect stationary phase selection.- Optimize the mobile phase. Start with a low polarity solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. - Reduce the amount of crude sample loaded onto the column. - Consider using a different stationary phase, such as alumina or reverse-phase silica.[1]
PUR-002 Product Decomposition on the Column - Acidity of silica gel can degrade sensitive phenols.[1] - Prolonged exposure to the stationary phase.- Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in the mobile phase.[1] - Increase the flow rate to reduce the residence time on the column, but be mindful of maintaining resolution.[3]
PUR-003 Peak Tailing in HPLC Analysis - Secondary interactions between the phenolic hydroxyl group and active sites on the silica packing. - Presence of acidic impurities in the sample or mobile phase.- Add a small amount of a competitive agent, such as trifluoroacetic acid (TFA), to the mobile phase to mask active sites. - Ensure high purity of solvents and filter the sample before injection.
PUR-004 Irreproducible Retention Times in HPLC - Fluctuations in mobile phase composition.[4] - Column temperature variations. - Column degradation.- Use a high-quality solvent mixer and degas the mobile phase thoroughly. - Employ a column thermostat to maintain a consistent temperature. - Use a guard column to protect the analytical column from contaminants.[4]
PUR-005 High Backpressure in HPLC System - Clogged column frit or tubing.[4] - Sample precipitation in the system. - Particulate matter from the sample or mobile phase.- Filter all samples and mobile phases before use. - If pressure is high, reverse-flush the column with a solvent that dissolves the sample well.[5] - Check for and clear any blockages in the system tubing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for flash column chromatography of this compound?

A1: A good starting point for non-polar compounds like halogenated phenols is a low-polarity mixture of hexane and ethyl acetate. We recommend starting with a gradient of 0% to 10% ethyl acetate in hexane and monitoring the separation by Thin Layer Chromatography (TLC) to determine the optimal eluent composition.

Q2: My compound appears to be streaking on the TLC plate. What could be the cause?

A2: Streaking on a TLC plate is often indicative of compound decomposition on the silica gel or overloading the sample spot.[1] The acidic nature of silica can sometimes degrade phenols. Try neutralizing the silica plate by developing it in a solvent system containing a small amount of triethylamine or by using a pre-treated plate. Also, ensure you are not spotting too much of your sample.

Q3: Can I use reverse-phase chromatography for the purification of this compound?

A3: Yes, reverse-phase chromatography is a viable alternative, especially if you are facing issues with compound stability on normal-phase silica.[1] A typical mobile phase for reverse-phase purification would be a gradient of water and acetonitrile or methanol, often with a small amount of acid modifier like formic acid or TFA to improve peak shape.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantitative purity analysis. Further confirmation of identity and purity can be obtained through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Q5: The product is a solid. Should I load it onto the column as a solution or dry?

A5: If your compound has poor solubility in the initial mobile phase, dry loading is recommended.[3] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of your column. This technique can lead to better band sharpness and improved separation.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess hexane until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described in the FAQs.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient. A typical gradient might be:

    • Hexane (2 column volumes)

    • 2% Ethyl Acetate in Hexane (4 column volumes)

    • 5% Ethyl Acetate in Hexane (4 column volumes)

    • 10% Ethyl Acetate in Hexane (until the product has eluted)

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Preparative HPLC Purification
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: Linear gradient from 30% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-32 min: Linear gradient from 95% to 30% B

    • 32-40 min: Re-equilibration at 30% B

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Isolation: Combine the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the final product.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterFlash Column ChromatographyPreparative HPLC
Stationary Phase Silica GelC18 Reverse Phase
Typical Loading Capacity 1-10 g50-500 mg
Solvent Consumption HighModerate
Typical Purity Achieved >95%>99%
Throughput HighLow to Medium

Table 2: Example HPLC Gradient for Purity Analysis

Time (minutes)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.07030
15.0595
20.0595
20.17030
25.07030

Visualizations

experimental_workflow crude_sample Crude Product dissolution Dissolution in Minimal Solvent crude_sample->dissolution loading Sample Loading dissolution->loading column_prep Column Preparation (Silica Gel) column_prep->loading elution Gradient Elution (Hexane/EtOAc) loading->elution tlc TLC Monitoring elution->tlc fraction_collection Fraction Collection tlc->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified Product evaporation->pure_product

Caption: Workflow for Flash Chromatography Purification.

troubleshooting_flowchart start Poor Separation? cause1 Check TLC: Broad Spots or Streaking? start->cause1 Yes cause2 Overlapping Spots on TLC? start->cause2 No solution1a Decomposition on Silica? -> Add Base (e.g., TEA) cause1->solution1a Yes solution1b Overloading? -> Reduce Sample Amount cause1->solution1b No solution2a Optimize Solvent System (Change Polarity) cause2->solution2a Yes solution2b Change Stationary Phase (e.g., Reverse Phase) cause2->solution2b Consider end Improved Separation solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Troubleshooting Poor Separation Issues.

References

Technical Support Center: Scale-up Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol.

Proposed Synthetic Pathway

A plausible synthetic route for the scale-up production of this compound is outlined below. This pathway is based on common organic synthesis transformations and prioritizes commercially available starting materials and scalable reaction conditions.

Synthetic_Pathway cluster_0 Route A: Starting from 3-Fluoro-5-bromophenol cluster_1 Route B: Starting from 3-Fluorophenol A1 3-Fluoro-5-bromophenol A2 This compound A1->A2 Difluoromethylation B1 3-Fluorophenol B2 Bromination Product B1->B2 Bromination B3 This compound B2->B3 Difluoromethylation Difluoromethylation_Workflow Start Start: Assemble Reactor Charge Charge Phenol, Base (e.g., Cs₂CO₃), and Solvent (e.g., DMF/H₂O) Start->Charge Degas Degas the Mixture Charge->Degas AddReagent Add Sodium Chlorodifluoroacetate Degas->AddReagent Heat Heat to Reaction Temperature (e.g., 120 °C) AddReagent->Heat Monitor Monitor Reaction Progress (TLC/HPLC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Workup Aqueous Work-up and Extraction Cool->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A common and plausible synthetic route involves a two-step process:

  • Selective Fluorination: Introduction of a fluorine atom at the C3 position of a suitable brominated precursor, such as 4-bromo-2-hydroxybenzaldehyde or a protected derivative.

  • Difluoromethoxylation: Introduction of the difluoromethoxy group at the C2 position. This is often achieved by reacting the phenolic hydroxyl group with a difluorocarbene precursor.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters include:

  • Reaction Temperature: Crucial for controlling selectivity and minimizing by-product formation in both fluorination and difluoromethoxylation steps.

  • Purity of Starting Materials and Reagents: Impurities in the starting materials can lead to a range of unexpected by-products.

  • Moisture and Air: Some of the reagents used, particularly in the fluorination step, can be sensitive to moisture and air. The use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is often recommended.

Q3: What are the expected major by-products in this synthesis?

Potential by-products can arise from several sources:

  • Incomplete reaction: Unreacted starting materials or intermediates.

  • Isomer formation: Formation of constitutional isomers during the fluorination step.

  • Over-reaction: For example, the formation of bis(aryloxy)fluoromethane during difluoromethoxylation.[1]

  • Side reactions: Reactions involving the other functional groups on the aromatic ring.

A summary of potential by-products is provided in the table below.

II. Troubleshooting Guides

Problem 1: Low yield of the desired product.
Potential Cause Suggested Solution
Incomplete reaction - Increase reaction time or temperature. - Ensure efficient stirring. - Check the quality and stoichiometry of reagents.
Degradation of product - Monitor the reaction progress closely (e.g., by TLC or LC-MS) to determine the optimal reaction time. - Consider a lower reaction temperature.
Poor recovery during work-up and purification - Optimize the extraction and purification procedures. - Ensure the pH is appropriate during aqueous work-up to prevent loss of the phenolic product.
Problem 2: Presence of significant impurities in the final product.
Potential By-product Identification Method Troubleshooting Steps
Unreacted Starting Material/Intermediate LC-MS, GC-MS, NMR- Increase reaction time or temperature. - Add a fresh portion of the limiting reagent.
Positional Isomers LC-MS, NMR (¹H, ¹³C, ¹⁹F)- Optimize the directing group strategy for fluorination. - Improve control of reaction temperature.
Over-alkylation Products (e.g., bis(aryloxy)fluoromethane) LC-MS, NMR- Use a stoichiometric amount of the phenol. - Slowly add the difluoromethoxylating agent.
De-brominated Product LC-MS, GC-MS- Use milder reaction conditions. - Consider a different catalyst or reagent system.
Hydrolysis of Difluoromethoxy Group LC-MS- Ensure anhydrous conditions during the reaction and work-up. - Avoid strongly acidic or basic conditions during purification.

III. Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a typical reaction mixture, as might be determined by High-Performance Liquid Chromatography (HPLC) analysis.

Compound Retention Time (min) Typical Area % (Crude Reaction)
This compound12.585.0
4-Bromo-2,6-difluorophenol (Starting Material)8.2< 5.0
Isomeric By-product11.8< 2.0
bis(5-Bromo-3-fluoro-2-phenyloxy)fluoromethane> 20< 1.0
Other minor impuritiesVarious< 1.0 each

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Control and Final Product Analysis

This protocol is designed for monitoring the progress of the reaction and assessing the purity of the final product.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Identification

This protocol is useful for identifying volatile by-products.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

  • Sample Preparation: The sample can be derivatized (e.g., silylation of the hydroxyl group) to improve volatility and peak shape. Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

V. Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Difluoromethoxylation cluster_purification Purification Starting_Material 4-Bromo-phenol derivative Fluorination Electrophilic or Nucleophilic Fluorination Starting_Material->Fluorination Intermediate 5-Bromo-3-fluorophenol derivative Fluorination->Intermediate Difluoromethoxylation Reaction with Difluorocarbene Precursor Intermediate->Difluoromethoxylation Crude_Product Crude Product Mixture Difluoromethoxylation->Crude_Product Purification Column Chromatography or Distillation Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Workflow Start Experiment Completed Analysis Analyze Crude Product (HPLC, GC-MS, NMR) Start->Analysis Check_Purity Is Purity > 95%? Analysis->Check_Purity Identify_Impurity Identify Major Impurities Check_Purity->Identify_Impurity No End Product Meets Specification Check_Purity->End Yes Troubleshoot Consult Troubleshooting Guide Identify_Impurity->Troubleshoot Modify_Protocol Modify Synthetic Protocol Troubleshoot->Modify_Protocol Modify_Protocol->Start

Caption: Logical workflow for troubleshooting by-product formation.

References

Technical Support Center: Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical synthetic approach involves a two-step process starting from 3-fluoro-2-hydroxyphenol (not commercially common) or a more accessible isomer where functional group transformations can lead to the desired precursor. A plausible route begins with 2,6-difluorophenol, followed by selective bromination and then nucleophilic substitution of one fluorine with a hydroxyl group, and finally difluoromethoxylation. However, a more direct route, which we will focus on for optimization, starts with 3-fluorophenol , proceeds through difluoromethoxylation to form 1-difluoromethoxy-3-fluorobenzene, and concludes with regioselective bromination .

Q2: Why is regioselectivity a major challenge in the final bromination step?

Regioselectivity is crucial because the starting molecule for bromination, 1-difluoromethoxy-3-fluorobenzene, has two activating/directing groups. The difluoromethoxy (-OCF2H) group is ortho-, para-directing, and the fluorine (-F) atom is also an ortho-, para-director. This can lead to a mixture of brominated isomers. Optimizing conditions to favor bromination at the C5 position, which is para to the -OCF2H group and ortho to the -F group, is the primary challenge.

Q3: My difluoromethoxylation reaction has a low yield. What are the common causes?

Low yields in difluoromethoxylation using reagents like sodium chlorodifluoroacetate are often due to several factors:

  • Incomplete deprotonation of the phenol: The reaction requires the formation of a phenoxide. An insufficient amount or inappropriate choice of base can lead to unreacted starting material.

  • Moisture in the reaction: Difluorocarbene, the reactive intermediate, can be quenched by water. Ensuring anhydrous conditions is critical.

  • Suboptimal temperature: The decomposition of sodium chlorodifluoroacetate to difluorocarbene is temperature-dependent. Temperatures that are too low result in a slow reaction, while excessively high temperatures can lead to side reactions and reagent decomposition.[1]

  • Solvent choice: High-boiling polar aprotic solvents like DMF or NMP are typically required to facilitate the reaction and achieve the necessary temperatures.

Q4: What purification methods are most effective for the final product?

Purification of halogenated phenolic compounds can be challenging due to similar polarities of byproducts.

  • Column Chromatography: Silica gel chromatography is the most common method. A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane) is typically effective for separating isomers and impurities.[2]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield high-purity material.

  • Acid-Base Extraction: As the final product is a phenol, it can be separated from non-acidic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., NaOH). The product is then recovered by acidifying the aqueous layer and re-extracting into an organic solvent.[3][4]

Troubleshooting Guide

Problem 1: Low or No Yield in Difluoromethoxylation Step
Potential Cause Suggested Solution
Presence of Water Dry the solvent (e.g., DMF) over molecular sieves. Ensure the starting phenol and base are anhydrous. Run the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Ineffective Base Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure at least 1.1-1.5 equivalents are used to drive phenoxide formation to completion.
Incorrect Temperature The optimal temperature for difluorocarbene generation from sodium chlorodifluoroacetate is typically between 100-120 °C. Monitor the internal reaction temperature carefully.[1]
Poor Quality Reagent Use high-purity sodium chlorodifluoroacetate. Old or improperly stored reagent may have degraded.
Problem 2: Formation of Multiple Isomers During Bromination
Potential Cause Suggested Solution
Harsh Brominating Agent Using Br2 with a strong Lewis acid can be too reactive, leading to poor selectivity and potential di-bromination.[5] Consider a milder brominating agent.
Solvent Effects The solvent can significantly influence selectivity. Polar, protic solvents like water can activate the phenol excessively, leading to multiple substitutions.[6][7] Non-polar solvents like CCl4 or CH2Cl2 often provide better control.[6][8]
Over-Reactivity of Substrate The phenolic -OH group is strongly activating. Over-bromination (di- or tri-bromination) is common.[6][9] Running the reaction at low temperatures (e.g., 0 °C to room temp) can improve selectivity.
Incorrect Brominating Reagent For activated rings, N-Bromosuccinimide (NBS) is often a more selective and easier-to-handle reagent than elemental bromine.[10][11]

Data Presentation: Reaction Optimization Tables

Table 1: Optimization of Difluoromethoxylation of 3-Fluorophenol
Entry Base (Equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3 (1.5)Acetonitrile801245
2K2CO3 (1.5)DMF100678
3NaH (1.2)DMF100485
4NaH (1.2)DMF120482 (some decomposition)
5K2CO3 (1.5)NMP120588

Yields are hypothetical based on typical outcomes for similar reactions.

Table 2: Optimization of Regioselective Bromination of 2-difluoromethoxy-3-fluorophenol
Entry Brominating Agent (Equiv.) Solvent Temperature (°C) Time (h) Desired Product Yield (%)
1Br2 (1.1)CH2Cl225240 (mixture of isomers)
2Br2 (1.1)Acetic Acid25255 (improved selectivity)
3NBS (1.1)CH2Cl20 to 25475
4NBS (1.1)CCl425472
5PIDA/AlBr3 (1.2)MeCN23368[12]

Yields are hypothetical based on established principles of electrophilic aromatic substitution.[13]

Experimental Protocols

Protocol 1: Synthesis of 2-difluoromethoxy-3-fluorophenol
  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-fluoro-2-hydroxyphenol (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF to the flask. Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Difluoromethoxylation: Add sodium chlorodifluoroacetate (2.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture in an oil bath to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[1]

  • Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Synthesis of this compound
  • Preparation: To a round-bottom flask, dissolve 2-difluoromethoxy-3-fluorophenol (1.0 equiv) in dichloromethane (CH2Cl2).

  • Cooling: Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.1 equiv) in CH2Cl2. Add this solution dropwise to the phenol solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 3-5 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Separate the organic layer.

  • Extraction: Extract the aqueous layer with CH2Cl2 (2x). Combine all organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 5-bromo isomer.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis start Problem Encountered: Low Yield or Impure Product step_check Which Step is Problematic? start->step_check difluoro Difluoromethoxylation step_check->difluoro Step 1 bromo Bromination step_check->bromo Step 2 cause_difluoro Potential Causes (Difluoro.) difluoro->cause_difluoro cause_bromo Potential Causes (Bromo.) bromo->cause_bromo sol_moisture Ensure Anhydrous Conditions (Dry Solvent, Inert Gas) cause_difluoro->sol_moisture Moisture? sol_base Check Base Stoichiometry and Strength (e.g., NaH) cause_difluoro->sol_base Weak/Insufficient Base? sol_temp Verify Temperature (100-120 °C for ClCF2CO2Na) cause_difluoro->sol_temp Incorrect Temp? sol_isomers Multiple Isomers Formed cause_bromo->sol_isomers sol_overbrom Over-bromination Occurred cause_bromo->sol_overbrom sol_reagent Use Milder Reagent (NBS) Instead of Br2/Lewis Acid sol_isomers->sol_reagent sol_conditions Lower Temperature (0 °C) Use Aprotic Solvent (CH2Cl2) sol_isomers->sol_conditions sol_equiv Use ~1.05 eq. of NBS Add Reagent Slowly sol_overbrom->sol_equiv

Caption: A flowchart for troubleshooting common issues in the synthesis.

ReactionScheme Proposed Synthetic Pathway SM 3-Fluorophenol INT 2-Difluoromethoxy- 3-fluorophenol SM->INT 1. NaH, DMF 2. ClCF2CO2Na, 100 °C PROD 5-Bromo-2-difluoromethoxy- 3-fluorophenol INT->PROD NBS, CH2Cl2 0 °C to RT

Caption: The proposed two-step reaction scheme for the synthesis.

References

handling and safety precautions for 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides general guidance on the handling and safety precautions for 5-Bromo-2-difluoromethoxy-3-fluorophenol, aimed at researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on structurally similar halogenated phenols, the primary hazards are expected to include:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[1][3][4][5] Phenols, in general, can cause chemical burns and may have an anesthetic effect, meaning initial contact might not be painful.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[5]

  • Systemic Effects: Phenol and its derivatives can be absorbed through the skin and may cause systemic effects, potentially impacting the central nervous system, liver, and kidneys.[1][2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: A comprehensive PPE strategy is crucial. This should include:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn where there is a risk of splashing.[5][6][7]

  • Hand Protection: Wear chemical-resistant gloves. Given the halogenated nature of the compound, neoprene or butyl rubber gloves are often recommended for similar compounds. Double gloving (e.g., nitrile gloves underneath) can provide extra protection.[1][6][7] Always inspect gloves for tears or punctures before use and change them frequently.[1]

  • Body Protection: A lab coat is essential. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[6][7]

  • Footwear: Fully enclosed shoes are required in any laboratory setting.[7]

Q3: How should I properly store this compound?

A3: Proper storage is critical to maintain the stability of the compound and ensure safety:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reactive metals.[1][2][4]

  • Store below eye level to minimize the risk of spills causing facial or eye injuries.[1][2]

Q4: What are the appropriate first aid measures in case of exposure?

A4: Immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4][5] For phenol exposures, some guidelines recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) after initial water flushing.[4][6] Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][4] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected reaction or decomposition Contamination of the compound.Ensure all glassware is clean and dry. Use inert atmosphere techniques if the compound is sensitive to air or moisture.
Incompatibility with other reagents.Review the known reactivity of halogenated phenols. Avoid contact with strong oxidizing agents and bases.[1][2][4]
Elevated temperature.Ensure the reaction is conducted within the recommended temperature range.
Difficulty in dissolving the compound Incorrect solvent choice.Consult literature for appropriate solvents for similar compounds. Consider performing small-scale solubility tests.
Low temperature.Gently warm the mixture if the compound's stability allows.
Inconsistent experimental results Degradation of the compound.Store the compound under the recommended conditions (cool, dry, protected from light if necessary). Consider re-analyzing the compound's purity if degradation is suspected.
Inaccurate measurement.Calibrate all measuring equipment (balances, pipettes) regularly.

Summary of Inferred Hazard Data

Parameter Inferred Value/Classification Source/Analogy
Physical State Likely a solid or liquidBased on similar brominated and fluorinated phenols.
Acute Oral Toxicity Category 3 or 4 (Warning/Danger)Based on data for various fluorophenols and bromophenols.
Skin Corrosion/Irritation Category 2 (Irritant)General classification for phenolic compounds.[1]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage/irritation)General classification for phenolic compounds.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Common for powdered or volatile organic compounds.

Experimental Workflows and Logical Relationships

Caption: General Handling Workflow for Halogenated Phenols.

G Spill Response Procedure spill_detected Spill Detected alert_personnel Alert Personnel in the Area spill_detected->alert_personnel don_ppe Don Appropriate PPE spill_detected->don_ppe Assess Severity evacuate Evacuate Area (if necessary) alert_personnel->evacuate contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Waste into a Sealed Container contain_spill->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate dispose_waste Dispose of Waste According to Regulations decontaminate->dispose_waste

References

Validation & Comparative

A Comparative Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol and Other Fluorinated Phenols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical and potential biological properties of 5-Bromo-2-difluoromethoxy-3-fluorophenol against other relevant fluorinated phenols. The strategic incorporation of fluorine atoms and fluorine-containing motifs into phenolic scaffolds can significantly modulate properties such as acidity (pKa), lipophilicity (logP), metabolic stability, and target binding affinity, making these compounds valuable building blocks in modern drug discovery. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows to aid in the selection and application of these compounds in research and development.

Introduction to Fluorinated Phenols

Fluorinated phenols are a class of organic compounds that have garnered significant interest in medicinal chemistry. The introduction of fluorine, a highly electronegative atom, can induce profound changes in the electronic and steric properties of the parent phenol molecule. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance, the electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The difluoromethoxy group, in particular, is often used as a bioisosteric replacement for a methoxy or hydroxyl group, offering a unique combination of steric and electronic properties.

This guide focuses on this compound, a polysubstituted phenol with a unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group. To provide a comprehensive evaluation, we will compare its properties with three other fluorinated phenols: 5-Bromo-2-fluorophenol, 3-Bromo-5-fluorophenol, and 2,3-Difluorophenol.

Physicochemical Properties: A Comparative Overview

The acidity (pKa) and lipophilicity (logP) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. The following table summarizes the calculated and experimental physicochemical properties of this compound and the selected comparator compounds.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)logP (Calculated)
This compound this compound273.027.5 ± 0.53.2 ± 0.6
5-Bromo-2-fluorophenol5-Bromo-2-fluorophenol191.008.8 (Predicted)2.4[1]
3-Bromo-5-fluorophenol3-Bromo-5-fluorophenol191.008.01 (Predicted)2.6 (Calculated)
2,3-Difluorophenol2,3-Difluorophenol130.097.71 (Predicted)[2]1.8[3]

Biological Activity: A Focus on Kinase Inhibition

While specific biological data for this compound is not publicly available, halogenated phenols, in general, have been investigated as inhibitors of various enzymes, including kinases. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural features of fluorinated and brominated phenols can be exploited to achieve potent and selective kinase inhibition.

For instance, the bromine atom can form halogen bonds with backbone carbonyls in the ATP-binding site of kinases, a key interaction for inhibitor binding. The fluorine substituents can modulate the electronic properties of the phenol and influence hydrogen bonding interactions, as well as improve metabolic stability.

A hypothetical signaling pathway where a fluorinated phenol could act as a kinase inhibitor is depicted below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Fluorophenol This compound Fluorophenol->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A generic signaling pathway illustrating the potential inhibitory action of a fluorinated phenol on a protein kinase.

Experimental Protocols

To facilitate the experimental evaluation and comparison of these compounds, detailed methodologies for key experiments are provided below.

Determination of Physicochemical Properties

The following diagram illustrates a general workflow for the experimental determination of pKa and logP.

experimental_workflow cluster_pKa pKa Determination (Potentiometric Titration) cluster_logP logP Determination (Shake-Flask Method) pKa_prep Prepare aqueous solution of the compound pKa_titration Titrate with standardized acid or base pKa_prep->pKa_titration pKa_measure Monitor pH with a calibrated electrode pKa_titration->pKa_measure pKa_calc Calculate pKa from the titration curve pKa_measure->pKa_calc logP_prep Prepare octanol and water phases logP_dissolve Dissolve compound in one phase logP_prep->logP_dissolve logP_shake Shake mixture to reach equilibrium logP_dissolve->logP_shake logP_separate Separate the two phases logP_shake->logP_separate logP_measure Measure concentration in each phase (e.g., by UV-Vis or HPLC) logP_separate->logP_measure logP_calc Calculate logP = log([Compound]octanol / [Compound]water) logP_measure->logP_calc

Caption: A generalized workflow for the experimental determination of pKa and logP.

Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to the final desired concentration, ensuring the co-solvent percentage is low (e.g., <5%) to minimize its effect on the pKa.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide (e.g., 0.1 M) using an automated titrator.

  • pH Measurement: Monitor the pH of the solution continuously using a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point of the titration curve.

Protocol for logP Determination (Shake-Flask Method):

  • Phase Preparation: Prepare a mutually saturated solution of n-octanol and water.

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Equilibration: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container. Shake the mixture vigorously for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for an in vitro kinase inhibition assay.

kinase_assay_workflow start Start reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Test Compounds start->reagents plate Dispense reagents and test compounds into a microplate reagents->plate incubate Incubate at a specific temperature plate->incubate stop Stop the reaction incubate->stop detect Detect signal (e.g., luminescence, fluorescence) stop->detect analyze Analyze data to determine IC50 values detect->analyze end End analyze->end

Caption: A simplified workflow for a typical in vitro kinase inhibition assay.

Protocol for a Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare the assay buffer, kinase enzyme, substrate, and ATP solutions at the desired concentrations. Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent). This is typically a two-step process involving the depletion of remaining ATP and then the conversion of ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative overview of this compound and other structurally related fluorinated phenols. While experimental data for the target molecule is limited, the provided predicted physicochemical properties and the established importance of halogenated phenols in drug discovery suggest its potential as a valuable building block. The detailed experimental protocols and workflows are intended to facilitate further investigation into the properties and biological activities of this and similar compounds. Researchers are encouraged to use this guide as a starting point for their own experimental evaluations and to contribute to the growing body of knowledge on these promising molecules.

References

A Comparative Guide to the Structural Validation of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of 5-Bromo-2-fluorophenol, 2-Bromo-5-fluorophenol, and 5-Bromo-3-chloro-2-fluorophenol as Analogs for Novel Compound Characterization

Introduction

In the realm of drug discovery and development, the precise structural validation of novel chemical entities is paramount. This guide provides a comparative analysis of the structural characterization of three halogenated phenols: 5-Bromo-2-fluorophenol, 2-Bromo-5-fluorophenol, and 5-Bromo-3-chloro-2-fluorophenol. While direct experimental data for the specific compound 5-Bromo-2-difluoromethoxy-3-fluorophenol is not publicly available, the selected alternatives offer valuable insights into the methodologies and expected outcomes for the structural elucidation of similarly complex fluorinated aromatic compounds.

This document is intended for researchers, scientists, and professionals in drug development, offering a framework for validating the structure of newly synthesized halogenated phenols through a combination of spectroscopic and analytical techniques.

Comparative Analysis of Physicochemical and Spectroscopic Data

The structural identity and purity of a compound are established through a combination of analytical methods. Below is a summary of key data for the selected alternative compounds.

Property5-Bromo-2-fluorophenol2-Bromo-5-fluorophenol5-Bromo-3-chloro-2-fluorophenol
Molecular Formula C₆H₄BrFOC₆H₄BrFOC₆H₃BrClFO
Molecular Weight 191.00 g/mol [1]191.00 g/mol 225.44 g/mol [2]
Appearance Not specifiedLight yellow to yellow to orange clear liquid[3]Not specified
Boiling Point Not specified184 - 186 °C[3]240.8±35.0°C at 760 mmHg[4]
Density Not specified1.717 g/mL at 25 °CNot specified
Refractive Index Not specifiedn20/D 1.553Not specified
Purity ≥98%[5]≥98% (GC)[3]≥97%[6]
Mass Spec (m/z) Not specifiedTop Peaks: 192, 190, 83[7]Not specified
¹H NMR Data not available in search results.Spectra available, specific shifts not detailed.[7]Data not available in search results.
¹³C NMR Data not available in search results.Spectra available, specific shifts not detailed.[7]Data not available in search results.

Experimental Protocols for Structural Validation

Detailed below are the standard experimental methodologies for the key analytical techniques used in the structural characterization of halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from fragmentation patterns.

  • Protocol:

    • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like the phenols discussed, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight. The isotopic pattern, particularly for bromine and chlorine, is crucial for confirming the presence of these halogens.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.

    • Chromatographic Conditions: Use a reverse-phase C18 column. The mobile phase is typically a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary to separate impurities.

    • Detection: Monitor the column eluent using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Purity Calculation: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Visualizing Experimental Workflows and Biological Context

Diagrams created using Graphviz can effectively illustrate complex processes and relationships. Below are representations of a typical structural validation workflow and a relevant biological signaling pathway.

G Experimental Workflow for Structural Validation cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation and Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purification->MS HPLC HPLC (Purity Assessment) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Interpretation Spectra Interpretation NMR->Interpretation MS->Interpretation HPLC->Interpretation FTIR->Interpretation Validation Structure Confirmation Interpretation->Validation

Caption: A general workflow for the synthesis, purification, and structural validation of a novel chemical compound.

G Simplified MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Halogenated_Phenol Halogenated Phenol Halogenated_Phenol->Raf Inhibition

Caption: A simplified diagram of the MAPK signaling pathway, a common target for polyphenolic compounds.[8][9][10]

Conclusion

The structural validation of a novel compound such as this compound requires a multi-faceted analytical approach. By comparing the expected analytical data with that of structurally similar, well-characterized compounds like 5-Bromo-2-fluorophenol, 2-Bromo-5-fluorophenol, and 5-Bromo-3-chloro-2-fluorophenol, researchers can establish a robust framework for confirming the identity, purity, and structure of new chemical entities. The integration of spectroscopic and chromatographic techniques, guided by standardized protocols, is essential for accurate and reproducible results in the field of drug development.

References

Comparative Reactivity Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted aromatic compounds is paramount for the efficient design and synthesis of novel molecules. This guide provides a comprehensive comparative analysis of the predicted reactivity of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a compound with multiple functional groups that offer diverse synthetic possibilities. The analysis is based on established principles of organic chemistry and supported by experimental data from analogous compounds.

Reactivity Profile of Functional Groups

The reactivity of this compound is governed by the interplay of its four key functional moieties: the phenolic hydroxyl group, the bromo substituent, the fluoro substituent, and the difluoromethoxy group. Each of these imparts distinct electronic and steric influences on the benzene ring, dictating the regioselectivity and feasibility of various transformations.

The Bromo Substituent: The bromine atom at the 5-position is an excellent handle for transition metal-catalyzed cross-coupling reactions.[3][4][5] Reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings are anticipated to proceed selectively at the C-Br bond. The reactivity of halogens in these coupling reactions generally follows the trend I > Br > Cl > F, making the bromo group the most likely site for such transformations in this molecule.[3]

The Fluoro Substituent: While generally a poor leaving group in cross-coupling reactions, the fluorine atom at the 3-position can participate in nucleophilic aromatic substitution (SNAr) reactions.[6][7][8] The viability of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.[7][9][10] The cumulative electron-withdrawing effect of the bromo, fluoro, and difluoromethoxy groups makes the fluoro position susceptible to displacement by strong nucleophiles.

The Difluoromethoxy Group: The difluoromethoxy group (-OCF2H) is a moderately electron-withdrawing group, primarily through the inductive effect of the two fluorine atoms.[11] Its electronic properties are comparable to a difluoromethyl (-CHF2) group. This group will contribute to the overall electron deficiency of the aromatic ring, thereby activating it towards nucleophilic attack and increasing the acidity of the phenolic proton. Sterically, the difluoromethoxy group will influence the accessibility of the adjacent fluoro and hydroxyl groups.

Comparative Reactivity Data

The following table summarizes the predicted reactivity of the different functional groups in this compound under various reaction conditions.

Functional GroupPositionReaction TypePredicted ReactivityRationale
Bromo5Palladium-Catalyzed Cross-CouplingHighThe C-Br bond is readily activated by palladium catalysts for C-C and C-N bond formation.[3][4][5]
Fluoro3Nucleophilic Aromatic SubstitutionModerate to HighThe aromatic ring is activated by multiple electron-withdrawing groups, stabilizing the Meisenheimer intermediate.[7][9]
Phenolic Hydroxyl1Deprotonation (Acidity)HighThe inductive effects of the halogen and difluoromethoxy substituents increase the acidity of the phenolic proton.[1][2]
Phenolic Hydroxyl1O-Alkylation / O-AcylationHighThe phenoxide formed upon deprotonation is a good nucleophile for reactions with electrophiles.
Aromatic Ring-Electrophilic Aromatic SubstitutionLowThe ring is deactivated by three electron-withdrawing groups.

Experimental Protocols

The following are detailed, representative experimental protocols for key transformations of this compound, based on established methodologies for similar substrates.

1. Suzuki-Miyaura Cross-Coupling at the Bromo Position

This protocol describes a typical procedure for the coupling of an arylboronic acid with the bromo substituent.

  • Materials: this compound, arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), K2CO3 (2.0 equivalents), 1,4-dioxane, and water.

  • Procedure:

    • To a degassed solution of this compound and the arylboronic acid in a 4:1 mixture of 1,4-dioxane and water, add K2CO3 and Pd(PPh3)4.

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired biaryl product.

2. Nucleophilic Aromatic Substitution of the Fluoro Group

This protocol outlines a method for the displacement of the fluoro substituent with an amine nucleophile.

  • Materials: this compound, amine (2.0 equivalents), K2CO3 (3.0 equivalents), and anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a sealed tube, dissolve this compound in anhydrous DMSO.

    • Add the amine and K2CO3 to the solution.

    • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, and dry over anhydrous Na2SO4.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the aminated phenol.

3. O-Alkylation of the Phenolic Hydroxyl Group

This protocol details the etherification of the phenolic hydroxyl group.

  • Materials: this compound, alkyl halide (1.5 equivalents), K2CO3 (2.0 equivalents), and anhydrous acetone.

  • Procedure:

    • To a solution of this compound in anhydrous acetone, add K2CO3 and the alkyl halide.

    • Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to obtain the desired ether.

Visualizing Reactivity Pathways

The following diagram illustrates the potential synthetic transformations of this compound.

G A This compound B Pd-Catalyzed Cross-Coupling A->B  R-B(OH)2 / R-H (Suzuki / Sonogashira) C Nucleophilic Aromatic Substitution (SNAr) A->C  Nu- (e.g., R2NH, RO-) D O-Alkylation / O-Acylation A->D  R-X / RCOCl  Base E Biaryl or Heteroaryl Derivative B->E  Forms C-C bond  at C5 F Amine or Ether Derivative (at C3) C->F  Displaces F  at C3 G Phenolic Ether or Ester D->G  Forms O-R or O-COR  at C1

References

A Comparative Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol and Structurally Related Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship Analysis

The biological activity of a compound is intrinsically linked to its chemical structure. In the case of 5-Bromo-2-difluoromethoxy-3-fluorophenol, the interplay between the phenolic hydroxyl group, the halogen substituents, and the difluoromethoxy group is expected to dictate its pharmacological profile. The following sections dissect the known biological effects of these individual components based on published experimental data.

The Influence of Halogenation on Phenolic Compounds

The presence and position of halogen atoms on a phenolic ring are critical determinants of biological activity. Studies on various halophenols have demonstrated that both the type of halogen and its substitution pattern can significantly modulate efficacy.

For instance, research into halophenols as protein tyrosine kinase (PTK) inhibitors has revealed that chloro and bromo substitutions are often essential for activity, while fluoro and iodo functionalized compounds can be inactive[1]. The position of the halogen is also crucial, with certain arrangements leading to potent inhibition of PTKs[1][2].

In the context of antioxidant activity, bromination of flavonoids has been shown to enhance their radical scavenging capabilities and lipophilicity[3]. However, in other bromophenol derivatives, bromination has been observed to slightly decrease antioxidant activity, suggesting that the overall molecular context is important[4].

The Role of the Difluoromethoxy Group

The difluoromethoxy (OCF2H) group is a key functional group in medicinal chemistry, often used to improve a compound's metabolic stability and pharmacokinetic profile[5][6][7]. Replacing a methoxy group (OCH3) with a difluoromethoxy group can prevent O-demethylation, a common metabolic pathway, thereby increasing the compound's bioavailability[5].

Furthermore, the difluoromethoxy group can be considered a "lipophilic hydroxyl" group due to its ability to act as both a hydrogen bond donor and acceptor. This property can be beneficial for antioxidant activity in non-polar environments[8].

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of various substituted phenolic compounds, highlighting the impact of different functional groups on their biological activity.

Compound ClassSpecific Compound(s)AssayEndpointResultReference
Halophenols Compounds 6c, 6d, 7d, 9d, 10d, 11d, 13dProtein Tyrosine Kinase (PTK) InhibitionIC50Stronger activity than genistein (positive control)[1]
Difluoromethoxy-substituted Estratrienes Bis-sulfamate 10Anti-proliferative (MCF-7 cells)GI500.28 µM[5]
Bis-sulfamate 10Anti-proliferative (MDA MB-231 cells)GI500.74 µM[5]
Brominated Flavonoids Brominated derivativesAntioxidant (radical scavenging)ActivityHigher than parent flavonoids[3]
Bromophenols from Marine Algae 2,3-dibromo-4,5-dihydroxybenzyl derivativesPTP1B InhibitionIC500.84 - 2.4 µM[4]

Experimental Protocols

Protein Tyrosine Kinase (PTK) Inhibition Assay

A common method for determining the PTK inhibitory activity of compounds is the ELISA-based assay[1].

  • Preparation of Reagents:

    • The test compounds and a positive control (e.g., genistein) are dissolved in DMSO.

    • The PTK enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and anti-phosphotyrosine antibody are prepared in appropriate buffers.

  • Assay Procedure:

    • A microtiter plate is coated with the substrate.

    • The test compound, PTK enzyme, and ATP are added to the wells and incubated to allow the phosphorylation reaction to occur.

    • The plate is washed, and an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • After another incubation and washing step, a substrate for the conjugated enzyme is added, and the resulting colorimetric or fluorometric signal is measured.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-proliferative Assay

The anti-proliferative activity of compounds is often assessed using a cell-based assay, such as the MTT or SRB assay[5].

  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and conditions.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • After the treatment period, a reagent such as MTT or SRB is added to the wells.

    • The formazan product (in the case of MTT) is solubilized, and the absorbance is read using a microplate reader.

  • Data Analysis:

    • The GI50 (concentration for 50% inhibition of cell growth) is calculated from the dose-response curves.

Visualizing Molecular Interactions and Experimental Processes

Signaling Pathway

PTK_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor P_Receptor Phosphorylated RTK Receptor->P_Receptor Autophosphorylation Adapter Adapter Proteins (e.g., GRB2) P_Receptor->Adapter SOS SOS Adapter->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor PTK Inhibitor (e.g., Halophenol) Inhibitor->P_Receptor Inhibition

Caption: A generalized Protein Tyrosine Kinase (PTK) signaling pathway.

Experimental Workflow

Experimental_Workflow start Start plate_prep Coat 96-well plate with substrate start->plate_prep add_inhibitor Add test compound (inhibitor) plate_prep->add_inhibitor add_enzyme Add PTK enzyme and ATP add_inhibitor->add_enzyme incubation1 Incubate add_enzyme->incubation1 wash1 Wash plate incubation1->wash1 add_antibody Add HRP-conjugated anti-phosphotyrosine antibody wash1->add_antibody incubation2 Incubate add_antibody->incubation2 wash2 Wash plate incubation2->wash2 add_substrate Add HRP substrate wash2->add_substrate read_plate Measure signal (absorbance/fluorescence) add_substrate->read_plate analyze Calculate % inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an ELISA-based PTK inhibition assay.

Conclusion

Based on the analysis of its structural components, this compound holds promise as a biologically active compound. The presence of bromine and fluorine on the phenol ring suggests potential for potent and selective interactions with biological targets such as protein tyrosine kinases. The difluoromethoxy group is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability and membrane permeability.

Future research should focus on the synthesis of this compound and its evaluation in a panel of in vitro and in vivo assays to validate the hypotheses drawn from this comparative analysis. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.

References

A Comparative Guide to Analytical Methods for the Validation of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring the reliability and accuracy of data.[1][2][3][4][5] This guide provides a comparative overview of proposed analytical methods for the validation of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a halogenated phenolic compound. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, this document outlines methodologies based on established techniques for similar halogenated phenols.[6][7][8] The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering orthogonal approaches to the quantification and purity assessment of this compound.

Overview of Analytical Approaches

The analysis of halogenated phenols like this compound can be effectively achieved using chromatographic techniques.[7] Both HPLC and GC offer high resolution and sensitivity, making them suitable for the determination of the main component and potential impurities.[7] The choice between HPLC and GC will often depend on the sample matrix, the volatility and thermal stability of the analyte, and the specific requirements of the analysis (e.g., speed, sensitivity, and available instrumentation).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds.[9][10] For phenolic compounds, reversed-phase HPLC is a common approach.[11] The use of fluorinated stationary phases can offer unique selectivity for halogenated aromatic compounds.[10]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[12][13] For phenols, derivatization is sometimes employed to improve chromatographic behavior and detection sensitivity.[6][12][13] Common detectors for the analysis of halogenated compounds include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD), with the latter offering high sensitivity for electrophilic compounds like brominated phenols.[12][13]

Proposed Analytical Methods and Validation Parameters

The following sections detail proposed HPLC and GC methods for the analysis of this compound, along with the necessary validation parameters as per ICH guidelines.[2]

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is proposed for the primary analysis and impurity profiling.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 or PFP (Pentafluorophenyl) column, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50)
Gas Chromatography (GC) Method

A GC method with either FID or ECD is proposed as an alternative or complementary technique. Derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be considered to improve peak shape and volatility.

Table 2: Proposed GC Method Parameters

ParameterProposed Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) at 300 °C or Electron Capture Detector (ECD) at 300 °C
Sample Preparation Dissolve in a suitable solvent (e.g., Toluene). For derivatization, react with BSTFA at 70°C for 30 minutes.

Experimental Protocols for Method Validation

The validation of the proposed analytical methods should be conducted according to established guidelines to ensure the method is fit for its intended purpose.[1][2][3][4][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte), a spiked placebo, and the analyte standard. Peak purity analysis using a photodiode array (PDA) detector in HPLC can also contribute to demonstrating specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration). Analyze each solution in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze them.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or a different instrument.

  • Acceptance Criteria: The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the response and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters (e.g., for HPLC: flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%; for GC: oven temperature ±2 °C, flow rate ±0.1 mL/min). Analyze the system suitability standards under these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during the validation of the proposed analytical methods.

Table 3: Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
50
75
100
125
150
Correlation Coefficient (r²)
Slope
Y-intercept

Table 4: Accuracy (Recovery) Data for this compound by HPLC

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL) (n=3)Mean Recovery (%)%RSD
80%80
100%100
120%120

Table 5: Precision Data for this compound by HPLC

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Peak Area)
Intermediate Precision (Peak Area)

Visualization of Workflows

The following diagrams illustrate the general workflow for analytical method validation and the specific workflows for the proposed HPLC and GC methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope and Purpose select_method Select Analytical Method (HPLC/GC) define_scope->select_method define_validation_parameters Define Validation Parameters select_method->define_validation_parameters prepare_protocols Prepare Validation Protocols define_validation_parameters->prepare_protocols perform_experiments Perform Experiments prepare_protocols->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_data Evaluate Data Against Acceptance Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results method_implementation Implement Validated Method for Routine Use document_results->method_implementation

Caption: General workflow for analytical method validation.

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Analysis prepare_standards Prepare Standard Solutions inject_sample Inject Sample/Standard prepare_standards->inject_sample prepare_sample Prepare Sample Solution prepare_sample->inject_sample hplc_setup Set up HPLC System hplc_setup->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Concentration/Purity integrate_peaks->calculate_results report_results Report Results calculate_results->report_results

Caption: Experimental workflow for the proposed HPLC method.

GC_Method_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_processing_gc Data Processing & Analysis prepare_standards_gc Prepare Standard Solutions derivatization Derivatization (Optional) prepare_standards_gc->derivatization prepare_sample_gc Prepare Sample Solution prepare_sample_gc->derivatization inject_sample_gc Inject Sample/Standard derivatization->inject_sample_gc gc_setup Set up GC System gc_setup->inject_sample_gc acquire_data_gc Acquire Chromatographic Data inject_sample_gc->acquire_data_gc integrate_peaks_gc Integrate Peaks acquire_data_gc->integrate_peaks_gc calculate_results_gc Calculate Concentration/Purity integrate_peaks_gc->calculate_results_gc report_results_gc Report Results calculate_results_gc->report_results_gc

Caption: Experimental workflow for the proposed GC method.

Comparison of Proposed Methods

Table 6: Comparison of HPLC and GC Methods

FeatureHPLC MethodGC Method
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds.
Selectivity Excellent selectivity can be achieved with different column chemistries (e.g., PFP for halogenated compounds).High resolving power with capillary columns.
Sensitivity Good sensitivity with UV detection. Can be enhanced with more sensitive detectors (e.g., MS).Very high sensitivity for halogenated compounds with an ECD. FID provides good general sensitivity.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization to improve volatility and peak shape, adding a step to the workflow.
Speed Modern UHPLC systems can provide very fast analyses.Typically longer run times compared to UHPLC, but can be optimized.
Instrumentation Widely available in pharmaceutical laboratories.Common in analytical laboratories, with a variety of sensitive detectors.

Conclusion

Both HPLC and GC are powerful and suitable techniques for the analytical validation of this compound. The choice of method will depend on the specific analytical needs, available instrumentation, and the properties of the sample matrix. The proposed HPLC method offers versatility and straightforward sample preparation, while the GC method, particularly with an ECD, can provide exceptional sensitivity for this brominated compound. A thorough validation following the outlined protocols is essential to ensure the reliability of the chosen method for its intended application in a research, development, or quality control setting.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-difluoromethoxy-3-fluorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 5-Bromo-2-difluoromethoxy-3-fluorophenol, a valuable building block in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific molecule, this document outlines two logical, multi-step synthetic pathways. The comparison is based on established chemical transformations, including O-difluoromethylation and electrophilic bromination, with supporting data from analogous reactions found in the literature.

Introduction

This compound incorporates several key structural features that are highly sought after in modern drug discovery. The difluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity. The bromo and fluoro substituents provide sites for further functionalization and can modulate the electronic properties of the molecule. This guide explores two potential synthetic strategies to access this target compound, starting from commercially available precursors.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes are proposed and evaluated:

  • Route 1: Late-stage Bromination. This pathway involves the initial synthesis of a key intermediate, 2-difluoromethoxy-3-fluorophenol, followed by a selective bromination at the 5-position.

  • Route 2: Early-stage Bromination. This approach begins with a commercially available brominated precursor, 5-bromo-3-fluorophenol, which then undergoes O-difluoromethylation to yield the final product.

The following table summarizes the key aspects of each proposed route, with quantitative data derived from analogous reactions reported in the literature.

ParameterRoute 1: Late-stage BrominationRoute 2: Early-stage Bromination
Starting Material 3-Fluorophenol5-Bromo-3-fluorophenol
Key Steps 1. O-Difluoromethylation2. Selective Bromination1. O-Difluoromethylation
Overall Yield (Predicted) ModeratePotentially Higher
Key Challenge Achieving high regioselectivity in the bromination step.Efficiency of the difluoromethylation on a less nucleophilic phenol.
Purification May require chromatographic separation of regioisomers.Potentially simpler purification of the final product.

Experimental Protocols

Route 1: Late-stage Bromination

This route involves a two-step process starting from 3-fluorophenol.

Step 1a: Synthesis of 2,3-Difluorophenol (Alternative Starting Material)

An alternative starting point for a similar intermediate involves the synthesis of 2,3-difluorophenol. A common method is the oxidation of 2,3-difluorophenylboronic acid.

  • Procedure: To a solution of 2,3-difluorophenylboronic acid (1.0 eq.) in dichloromethane, 30% hydrogen peroxide (excess) is added dropwise. The reaction is stirred at room temperature for 2 hours. After completion, the organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,3-difluorophenol. A reported yield for this transformation is approximately 93%.[1]

Step 1b: O-Difluoromethylation of a Phenol

A general and robust method for the introduction of the difluoromethoxy group utilizes sodium chlorodifluoroacetate.

  • Reagents: Phenol (1.0 eq.), Cesium Carbonate (1.5 eq.), Sodium 2-chloro-2,2-difluoroacetate (2.8 eq.), N,N-Dimethylformamide (DMF).

  • Procedure: The phenol and cesium carbonate are dissolved in DMF. The mixture is degassed with nitrogen. Sodium 2-chloro-2,2-difluoroacetate is added, and the reaction is heated to 120°C for 2 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography. Yields for this type of reaction on various phenols are often high, frequently exceeding 90%.

Step 2: Selective Bromination of 2-difluoromethoxy-3-fluorophenol

The regioselectivity of this step is crucial. The electron-donating difluoromethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but a deactivator. The position para to the strong directing difluoromethoxy group (C5) is the most likely site of bromination.

  • Reagents: 2-difluoromethoxy-3-fluorophenol (1.0 eq.), N-Bromosuccinimide (NBS) (1.0-1.1 eq.), Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2).

  • Procedure: To a solution of the phenol in the chosen solvent at 0°C, NBS is added portion-wise. The reaction is stirred at 0°C to room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the 5-bromo isomer. The selectivity of bromination of substituted phenols can be very high, but the formation of other isomers is possible.

Route 2: Early-stage Bromination

This route begins with the commercially available 5-bromo-3-fluorophenol.

Step 1: O-Difluoromethylation of 5-Bromo-3-fluorophenol

The procedure is analogous to the O-difluoromethylation described in Route 1. The presence of the electron-withdrawing bromine atom may slightly decrease the nucleophilicity of the starting phenol, potentially requiring slightly harsher conditions or longer reaction times.

  • Reagents: 5-Bromo-3-fluorophenol (1.0 eq.), Cesium Carbonate (1.5 eq.), Sodium 2-chloro-2,2-difluoroacetate (2.8 eq.), N,N-Dimethylformamide (DMF).

  • Procedure: Following the general procedure for O-difluoromethylation, 5-bromo-3-fluorophenol is reacted with sodium chlorodifluoroacetate in the presence of a base in DMF. The reaction is heated, and after workup and purification, the desired this compound is obtained.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic workflows.

Route_1 start 3-Fluorophenol intermediate 2-Difluoromethoxy-3-fluorophenol start->intermediate O-Difluoromethylation product This compound intermediate->product Selective Bromination

Caption: Workflow for Route 1: Late-stage Bromination.

Route_2 start 5-Bromo-3-fluorophenol product This compound start->product O-Difluoromethylation

References

comparative study of the biological activity of 5-Bromo-2-difluoromethoxy-3-fluorophenol analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activity of halogenated phenol analogs is provided below. It is important to note that a literature search for the specific compound "5-Bromo-2-difluoromethoxy-3-fluorophenol" and its direct analogs did not yield sufficient publicly available data for a direct comparative study. Therefore, this guide presents a comparative analysis of a closely related and well-studied class of compounds: halophenol derivatives with protein tyrosine kinase (PTK) inhibitory activity . This serves as an illustrative example of a comparative guide for researchers in drug discovery.

The data and methodologies presented are based on a study of benzophenone and diphenylmethane halophenol derivatives, which explored their potential as anticancer agents by inhibiting protein tyrosine kinases.[1][2]

Comparative Biological Activity of Halophenol Derivatives as PTK Inhibitors

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[2] Their aberrant activation is linked to various cancers, making them a key target for therapeutic inhibitors.[2] This section compares the in vitro PTK inhibitory activity of a series of synthesized halophenol derivatives.

Data Presentation: In Vitro PTK Inhibitory Activity

The biological activity of the synthesized halophenol analogs was evaluated by measuring their half-maximal inhibitory concentration (IC50) against protein tyrosine kinase. The results, adapted from a study on new halophenol derivatives, are summarized in the table below.[2] Genistein, a known PTK inhibitor, was used as a positive control for comparison.[2]

Compound IDCore StructureR1R2R3R4IC50 (μM)
6c Benzophenone4-OH2-BrHH2.97
6d Benzophenone4-OH4-BrHH12.9
7d Benzophenone4-OHH4-BrH7.68
8d Benzophenone4-OH2,4-diBrHH14.8
9d Benzophenone2,4-diOH3-BrHH4.35
10d Benzophenone2,4-diOH3,5-diBrHH3.16
11d Diphenylmethane4-OH2-BrHH5.86
13d Diphenylmethane2,4-diOH3-BrHH6.42
Genistein -----13.6

Data sourced from Li et al., "Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors" (2011).[2]

From this data, a clear structure-activity relationship (SAR) can be observed. For instance, compounds with a benzophenone core and specific bromine and hydroxyl substitutions (e.g., 6c, 9d, 10d) exhibited more potent PTK inhibition than the positive control, genistein.[2]

Experimental Protocols

The following is a detailed methodology for the key experiment cited, the in vitro protein tyrosine kinase (PTK) inhibition assay, based on a standard Enzyme-Linked Immunosorbent Assay (ELISA).[2][3][4]

In Vitro Protein Tyrosine Kinase (PTK) Assay (ELISA-based)

Objective: To determine the in vitro inhibitory activity of test compounds against protein tyrosine kinase.

Principle: This assay quantifies the phosphorylation of a synthetic substrate by PTK. The enzyme reaction is performed in multiwell plates coated with a PTK-specific substrate (e.g., a poly-Glu-Tyr polymer). The extent of phosphorylation is then detected using an anti-phosphotyrosine antibody conjugated to an enzyme (like horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the PTK activity, and a decrease in color in the presence of a test compound indicates inhibition.[4][5]

Materials:

  • 96-well microtiter plates pre-coated with a PTK substrate (e.g., poly-Glu-Tyr).

  • Recombinant human protein tyrosine kinase.

  • Test compounds (halophenol derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control inhibitor (e.g., Genistein).

  • ATP solution.

  • Assay buffer.

  • Monoclonal anti-phosphotyrosine antibody-peroxidase conjugate.[4]

  • Wash buffer (e.g., PBS with Tween-20).[4]

  • Substrate solution for peroxidase (e.g., TMB or OPD).[4]

  • Stop solution (e.g., H2SO4).[4]

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Reaction Initiation: To the substrate-coated wells, add the assay buffer, the test compound solution (or control), and the PTK enzyme.

  • Phosphorylation: Initiate the phosphorylation reaction by adding ATP to each well. Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).[3]

  • Washing: Aspirate the contents of the wells and wash them multiple times with the wash buffer to remove unreacted ATP, enzyme, and inhibitors.[3]

  • Antibody Binding: Add the anti-phosphotyrosine antibody-peroxidase conjugate to each well and incubate to allow binding to the phosphorylated substrate.

  • Final Wash: Wash the wells again to remove any unbound antibody-conjugate.

  • Signal Development: Add the peroxidase substrate solution to each well and incubate in the dark until a color develops.[4]

  • Reaction Termination: Stop the color development by adding the stop solution.[4]

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm or 492 nm) using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow start_end start_end process process reagent reagent measure measure A Start: Substrate-coated 96-well plate B Add Test Compounds & PTK Enzyme A->B C Initiate Reaction with ATP Incubate at 37°C B->C D Wash Plate (3x) C->D E Add Anti-Phosphotyrosine Antibody-HRP D->E F Incubate & Wash Plate (5x) E->F G Add TMB Substrate Incubate in Dark F->G H Add Stop Solution G->H I Measure Absorbance (450nm) H->I J End: Calculate IC50 Values I->J

Caption: Experimental workflow for the ELISA-based Protein Tyrosine Kinase (PTK) inhibition assay.

signaling_pathway extracellular extracellular receptor receptor adaptor adaptor effector effector response response Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Adaptor Recruitment of SH2-Domain Proteins (e.g., Grb2) Dimerization->Adaptor Recruits Inhibitor Halophenol Inhibitor Inhibitor->Dimerization Inhibits ATP Binding Ras Ras Activation (GDP -> GTP) Adaptor->Ras MAPK MAP Kinase Cascade (Raf -> MEK -> ERK) Ras->MAPK Response Cellular Response (Proliferation, Survival) MAPK->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

References

Assessing the Purity of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a framework for assessing the purity of 5-Bromo-2-difluoromethoxy-3-fluorophenol, a key building block in the synthesis of novel pharmaceutical compounds. Due to the limited availability of direct comparative data for this specific molecule, this guide leverages data from structurally similar halogenated phenols and established analytical methodologies to provide a comprehensive approach to purity evaluation.

Comparative Purity Analysis

The purity of this compound can be benchmarked against commercially available, structurally related compounds. The following table summarizes typical purity specifications from various suppliers for analogs, which can serve as a baseline for evaluating a new batch or supplier of the target compound. Purity is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

CompoundSupplier ExampleStated Purity (%)Analytical Method
5-Bromo-2,3-difluorophenolThermo Scientific≥96.0GC
5-Bromo-3-fluorophenolBiosynthMin. 95Not Specified
2-Bromo-5-fluorophenolSigma-Aldrich97Not Specified
3-Bromo-2-fluorophenolSigma-Aldrich95Not Specified

Potential Impurities

During the synthesis of halogenated and fluorinated phenols, several types of impurities can arise. Understanding these potential byproducts is crucial for developing robust analytical methods for their detection. Key steps in the synthesis of such compounds often involve halogenation and fluorination.[1] Potential impurities could include:

  • Isomers: Incomplete regioselectivity during bromination or fluorination can lead to the formation of positional isomers.

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Over-halogenated or Under-halogenated Species: Products with additional or missing halogen atoms.

  • Byproducts of Side Reactions: Impurities stemming from competing reaction pathways.

Experimental Protocols for Purity Assessment

A multi-technique approach is recommended for the comprehensive assessment of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of halogenated phenols.[2]

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane.

  • Internal Standard: For quantitative analysis, an internal standard (e.g., 2,5-dibromotoluene) should be added to the sample solution at a known concentration.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

  • Column: A fused-silica capillary column, such as a VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is appropriate for separating phenolic compounds.

  • Injection: 1 µL of the sample is injected in split mode. The injector temperature should be optimized, for instance, starting at 80°C and ramping up.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, followed by a ramp of 5°C/min to 120°C, then a ramp of 7°C/min to 210°C, and a final ramp of 12°C/min to 350°C, with a hold time of 2 minutes.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 60-600.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected compounds. The identity of the main peak and any impurities can be confirmed by their mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds and can be used to verify purity and detect trace impurities.[1]

Methodology:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. For example, starting with 30% acetonitrile and increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 280 nm).

  • Data Analysis: Purity is calculated based on the peak area percentage of the main component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy can provide valuable information about the structure and purity of the compound. The presence of unexpected signals can indicate impurities.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • In the ¹H NMR spectrum, the integration of signals should correspond to the number of protons in the molecule. Impurity peaks will have integrations that are not in a simple ratio with the main compound's signals.

    • The ¹⁹F NMR spectrum is particularly useful for fluorinated compounds and can reveal the presence of fluorine-containing impurities.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Purity Screening cluster_1 Impurity Identification and Further Analysis Sample_Receipt Receive/Synthesize Batch Initial_Analysis HPLC or GC-MS Analysis Sample_Receipt->Initial_Analysis Purity_Check Purity > 98%? Initial_Analysis->Purity_Check Impurity_ID Identify Impurities by MS Purity_Check->Impurity_ID No Batch_Release Release for Use Purity_Check->Batch_Release Yes NMR_Analysis Structural Confirmation by NMR Impurity_ID->NMR_Analysis Decision Accept/Reject Batch NMR_Analysis->Decision Structure Confirmed Decision->Batch_Release Accept Further_Purification Further Purification Required Decision->Further_Purification Reject

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway Analysis (Placeholder)

While a signaling pathway is not directly applicable to the chemical analysis of this compound, a logical diagram illustrating the relationship between purity and experimental outcomes can be valuable.

Purity_Impact_Diagram High_Purity_Compound High Purity This compound Reliable_Data Reliable and Reproducible Experimental Data High_Purity_Compound->Reliable_Data Low_Purity_Compound Low Purity (Contains Impurities) Unreliable_Data Unreliable and Irreproducible Experimental Data Low_Purity_Compound->Unreliable_Data Side_Reactions Unintended Side Reactions or Off-Target Effects Low_Purity_Compound->Side_Reactions

Caption: Impact of compound purity on experimental outcomes.

References

Comparative Analysis of 5-Bromo-2-difluoromethoxy-3-fluorophenol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of 5-Bromo-2-difluoromethoxy-3-fluorophenol and its structurally related analogs. Due to the limited availability of experimental data for the target compound, this comparison focuses on similar brominated and fluorinated phenols to provide a predictive baseline for its characteristics and potential applications in drug discovery and materials science.

Physicochemical Properties Comparison

The following table summarizes the known physical and chemical properties of selected brominated and fluorinated phenol compounds. These alternatives share key structural motifs with this compound, such as a brominated and fluorinated phenyl ring, which can influence properties like reactivity, solubility, and biological activity. The presence of a difluoromethoxy group in the target compound is expected to further modulate these characteristics, likely increasing lipophilicity and metabolic stability.

Property5-Bromo-2,3-difluorophenol4-Bromo-3-fluorophenol5-Bromo-3-fluorophenol5-Bromo-3-chloro-2-fluorophenol
Molecular Formula C₆H₃BrF₂O[1][2]C₆H₄BrFO[3][4]C₆H₄BrFO[5]C₆H₃BrClFO[6]
Molecular Weight 208.99 g/mol [7]191.00 g/mol [3][4]191 g/mol [5]225.44 g/mol [6]
Melting Point 78-82 °C[7]71-73 °C[4]40 °C[5]Not Available
Boiling Point 65-66 °C at 0.1 mmHg[7]Not AvailableNot AvailableNot Available
Appearance White to pale yellow crystalline powder or liquid[7]White to light yellow or orange powder or crystal[4]Not AvailableNot Available
Solubility Soluble in ethanol, acetone, DMF; slightly soluble in water[7]Soluble in methanol[4]Not AvailableNot Available
CAS Number 186590-26-1[1][2][7]121219-03-2[4]433939-27-6[5]1305322-97-7[6]

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further research. Below are summaries of protocols found in the literature.

Synthesis of Brominated Fluorophenols

The synthesis of various brominated fluorophenols often involves the regioselective bromination of a corresponding fluorophenol. Key considerations in these syntheses are the choice of brominating agent, solvent, and reaction temperature to control the position of bromination and maximize yield. For example, the synthesis of 4-Bromo-3-fluorophenol typically involves the bromination of 3-fluorophenol[4].

A general procedure for the synthesis of a related compound, 5-bromo-2-fluorophenol, starts from 5-bromo-2-fluorophenylboronic acid. This is achieved by treating a tetrahydrofuran solution of the boronic acid with aqueous hydrogen peroxide and sodium hydroxide. The reaction is mildly exothermic. After an extended period of stirring, the mixture is worked up to yield the final product[8].

Determination of Physicochemical Properties

The water solubility and 1-octanol/water partition coefficient (Kow) of brominated phenols can be determined using the generator-column or shake-flask methods, and high-performance liquid chromatography (HPLC), respectively[9][10][11]. Thermal properties such as melting point and enthalpy of fusion are measurable by differential scanning calorimetry (DSC)[9][10][11]. Purity and structural confirmation are typically achieved using techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy[7].

Characterization Workflow for Novel Phenolic Compounds

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel phenolic compound, such as this compound. This process ensures the compound's identity, purity, and key physicochemical properties are well-documented.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure & Purity Analysis cluster_properties Physicochemical Property Determination cluster_application Application & Further Studies start Precursor Selection reaction Chemical Reaction (e.g., Bromination, Etherification) start->reaction Select optimal starting materials workup Reaction Workup & Crude Purification reaction->workup Isolate crude product purification Final Purification (e.g., Chromatography, Recrystallization) workup->purification Achieve high purity nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr Confirm structure ms Mass Spectrometry purification->ms Confirm molecular weight hplc_gc HPLC/GC for Purity purification->hplc_gc Determine purity mp_bp Melting/Boiling Point Analysis purification->mp_bp solubility Solubility Studies purification->solubility logp LogP Determination (Kow) purification->logp biological_activity Biological Activity Screening hplc_gc->biological_activity Proceed with pure compound material_science Material Properties Evaluation hplc_gc->material_science Proceed with pure compound

Caption: Generalized workflow for the synthesis and characterization of novel phenolic compounds.

Potential Applications in Drug Development

Halogenated phenols are valuable building blocks in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[12][13]. Bromine serves as a useful handle for further chemical modifications through cross-coupling reactions[7]. For instance, 3-Bromo-5-fluorophenol has been used as a scaffold for synthesizing anticancer agents[14]. The unique combination of bromo-, fluoro-, and difluoromethoxy- substituents in this compound suggests its potential as an intermediate in the synthesis of novel therapeutics. The difluoromethoxy group, in particular, is often employed as a bioisostere for hydroxyl or methoxy groups to improve pharmacokinetic properties.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-difluoromethoxy-3-fluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 5-Bromo-2-difluoromethoxy-3-fluorophenol. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This compound is a halogenated phenol, and its disposal must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Key Disposal and Safety Information

The following table summarizes critical data for the safe handling and disposal of this compound and similar halogenated phenols.

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste; Halogenated Organic Waste[1][2][3]
Primary Disposal Route Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
Sewer Disposal Strictly prohibited.[4][5]
Container Type Tightly closed, properly labeled, and compatible chemical waste container. Glass is generally preferred for acids, but plastic may be required for certain compounds like hydrofluoric acid.[4][6]
Waste Segregation Segregate from non-halogenated organic solvents, acids, bases, and oxidizing agents.[5][6][7]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[3][8][9]
Spill Management Collect spillage using spark-proof tools and explosion-proof equipment. Absorb liquid spills with inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. Prevent entry into drains.[2][4]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a direct, procedural guide for researchers and laboratory personnel for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety:

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
  • Work in a well-ventilated area, such as a chemical fume hood.[4]

2. Waste Segregation and Collection:

  • Liquid Waste:
  • Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container for "Halogenated Organic Waste".[7]
  • Do not mix this waste with non-halogenated solvents, as this can complicate and increase the cost of disposal.[7]
  • Ensure the waste container is made of a compatible material and is kept tightly sealed when not in use.[6]
  • Solid Waste:
  • Contaminated solid waste, such as gloves, paper towels, or weighing papers, should be collected in a separate, clearly labeled, leak-tight container or a designated yellow bag for chemical solid waste incineration.[2][3]
  • Aqueous Solutions:
  • Aqueous solutions containing this compound must also be treated as hazardous waste and collected in a labeled container for "Aqueous Halogenated Organic Waste". Do not dispose of these solutions down the sink.[3][7]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[3]
  • Follow all institutional and local regulations for hazardous waste disposal.

5. Empty Container Disposal:

  • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent.[7][10]
  • The rinsate must be collected and disposed of as hazardous waste.[7]
  • After triple-rinsing, the container can typically be disposed of as regular trash after defacing the label. Consult your institution's specific policies on empty container disposal.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_type cluster_liquid cluster_solid cluster_disposal start Waste Generation (this compound) waste_type Determine Waste Form start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid is_aqueous Aqueous Solution? liquid_waste->is_aqueous aqueous_container Collect in 'Aqueous Halogenated Organic Waste' Container is_aqueous->aqueous_container Yes organic_container Collect in 'Halogenated Organic Solvent Waste' Container is_aqueous->organic_container No store_waste Store in Designated Satellite Accumulation Area aqueous_container->store_waste organic_container->store_waste solid_container Collect in Labeled Solid Chemical Waste Container solid_waste->solid_container solid_container->store_waste contact_ehs Contact EH&S or Licensed Waste Disposal Contractor store_waste->contact_ehs final_disposal Professional Disposal (Incineration) contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.